molecular formula C14H21NO4S B2695896 Tert-butyl (3-(phenylsulfonyl)propyl)carbamate CAS No. 1648810-81-4

Tert-butyl (3-(phenylsulfonyl)propyl)carbamate

Cat. No.: B2695896
CAS No.: 1648810-81-4
M. Wt: 299.39
InChI Key: KWYHCWFHFAUPLU-UHFFFAOYSA-N
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Description

Tert-butyl (3-(phenylsulfonyl)propyl)carbamate is a useful research compound. Its molecular formula is C14H21NO4S and its molecular weight is 299.39. The purity is usually 95%.
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Properties

IUPAC Name

tert-butyl N-[3-(benzenesulfonyl)propyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO4S/c1-14(2,3)19-13(16)15-10-7-11-20(17,18)12-8-5-4-6-9-12/h4-6,8-9H,7,10-11H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWYHCWFHFAUPLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCS(=O)(=O)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"Tert-butyl (3-(phenylsulfonyl)propyl)carbamate" synthesis and properties

[1][2]

Executive Summary

This compound (CAS: 2169008-31-3) is a bifunctional building block featuring a Boc-protected primary amine and a robust phenyl sulfone moiety.[1][2] It serves as a strategic "linker" unit in drug discovery. The sulfone group acts as a bioisostere for carbonyls or as a polar, metabolically stable anchor, while the propyl chain provides optimal spatial separation in PROTAC design. This guide outlines a scalable, convergent synthetic route utilizing the alkylation of sulfinates, offering superior yields compared to oxidative methods.

Chemical Identity & Physicochemical Properties[1][3][4][5]

PropertyData
IUPAC Name tert-butyl N-[3-(benzenesulfonyl)propyl]carbamate
Common Name Boc-3-(phenylsulfonyl)propylamine
CAS Number 2169008-31-3
Molecular Formula C₁₄H₂₁NO₄S
Molecular Weight 299.39 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in Water
Melting Point 98–102 °C (Predicted/Typical for class)
pKa ~29 (Sulfone

-CH), Non-ionizable carbamate

Synthetic Architectures

Two primary strategies exist for synthesizing this target. The Convergent Sulfinate Alkylation (Route A) is preferred for its atom economy and avoidance of strong oxidants. The Linear Oxidative Route (Route B) is an alternative when starting from thiols.

Synthesis Decision Tree

Synthesis_PathwaysStart_BrTert-butyl (3-bromopropyl)carbamate(CAS: 83948-53-2)TargetTARGET:This compoundStart_Br->TargetRoute A (Preferred)SN2 AlkylationDMF, 80°CStart_SH3-AminopropanethiolInter_SSulfide Intermediate(Boc-NH-(CH2)3-S-Ph)Start_SH->Inter_SS-ArylationInter_S->TargetRoute BOxidation (mCPBA/Oxone)Reagent_SulfinateSodium Benzenesulfinate(PhSO2Na)Reagent_Sulfinate->Target

Figure 1: Synthetic pathways comparing direct sulfinate alkylation (Route A) vs. sulfide oxidation (Route B).

Detailed Experimental Protocols

Preferred Route: Sulfinate Alkylation

This method utilizes the nucleophilicity of the sulfinate anion to displace the bromide. It is high-yielding and avoids the over-oxidation byproducts common in thioether oxidations.[1][2]

Reagents:

  • Tert-butyl (3-bromopropyl)carbamate (1.0 equiv)[1][2]

  • Sodium benzenesulfinate (1.2 equiv)[1][2]

  • Solvent: DMF (Dimethylformamide) or EtOH/H₂O (2:1)[1][2]

  • Temperature: 80 °C

Protocol:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add tert-butyl (3-bromopropyl)carbamate (10.0 g, 42.0 mmol) and sodium benzenesulfinate (8.27 g, 50.4 mmol).

  • Solvation: Add anhydrous DMF (100 mL). The salt may not dissolve completely at room temperature.

  • Reaction: Heat the mixture to 80 °C under an inert atmosphere (N₂ or Ar) for 4–6 hours. Monitor by TLC (30% EtOAc in Hexanes) or LC-MS.[1][2] The starting bromide (Rf ~0.6) should disappear, and a more polar spot (Rf ~0.3) should appear.[3][4]

  • Workup:

    • Cool the mixture to room temperature.

    • Pour the reaction mixture into ice-cold water (500 mL) with vigorous stirring. The product often precipitates as a white solid.

    • If solid forms: Filter the precipitate, wash with water (3 x 50 mL) and hexanes (2 x 30 mL).

    • If oil forms:[5] Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with LiCl solution (5%) to remove DMF, then brine. Dry over MgSO₄ and concentrate.

  • Purification: Recrystallization from EtOAc/Hexanes or flash column chromatography (Gradient: 0% → 40% EtOAc in Hexanes).

Yield: Typical isolated yields range from 85% to 92% .

Alternative Route: Oxidation of Sulfide

Used when the sulfinate reagent is unavailable or if the sulfide linker is already present in a scaffold.

Protocol:

  • Dissolve tert-butyl (3-(phenylthio)propyl)carbamate (1.0 equiv) in DCM.[1][2]

  • Cool to 0 °C. Add mCPBA (2.2 equiv) portion-wise.

  • Stir at room temperature for 3 hours.

  • Quench with saturated Na₂S₂O₃ (to reduce excess peroxide) and NaHCO₃.

  • Extract with DCM, dry, and concentrate.

Mechanistic Insights & Causality

Why Sulfinate Alkylation (Route A)?

The reaction proceeds via an SN2 mechanism . The sulfur atom in the benzenesulfinate anion (

12S-alkylation12
  • Causality: The use of DMF solvates the sodium cation, leaving the sulfinate anion "naked" and highly reactive, driving the reaction to completion rapidly.

Stability Considerations

The phenyl sulfone moiety (

1212

Applications in Drug Discovery

PROTAC Linker Design

This molecule is a "linker" precursor. The Boc group is removed (using TFA or HCl) to reveal a primary amine, which is then coupled to an E3 ligase ligand (e.g., Thalidomide or VHL ligand) or a Target Protein ligand.

  • Rigidity: The propyl chain offers flexibility, while the phenyl sulfone adds a degree of steric bulk and polarity.

  • Solubility: The sulfone group improves the water solubility of the final PROTAC molecule compared to an all-carbon chain.

Workflow Diagram: PROTAC Synthesis

PROTAC_WorkflowStep1Step 1: Deprotection(TFA/DCM)Step2Free Amine Salt(H3N+-(CH2)3-SO2-Ph)Step1->Step2Step3Step 2: Amide Coupling(EDC/HOBt or HATU)Step2->Step3 + E3 Ligase Ligand-COOHStep4PROTAC Intermediate(Ligand-Linker-Sulfone)Step3->Step4

Figure 2: Utilization of the target molecule in PROTAC synthesis.

Safety & Handling

  • Hazards: The starting material (alkyl bromide) is an alkylating agent and potential irritant. Sodium benzenesulfinate is generally low toxicity but should be handled as a chemical irritant.

  • Storage: Store at 2–8 °C. The sulfone is stable at room temperature but should be kept dry.

  • Disposal: All organic waste containing sulfones and bromides must be disposed of via high-temperature incineration.[1][2]

References

  • Synthesis of Sulfones via Sulfinate Alkylation

    • Source: Organic Syntheses, Coll.[6] Vol. 10, p. 658 (2004).

    • Context: General procedure for alkylation of sodium benzenesulfin
    • URL:[Link][1][2]

  • Boc-Protection and Linker Chemistry

    • Source: Theodora W. Greene, Peter G. M.[7] Wuts. Protective Groups in Organic Synthesis, 3rd ed. Wiley-Interscience.[1][2][7]

    • Context: Standard protocols for Boc stability and deprotection.
    • URL:[Link][1][2]

  • PROTAC Linker Properties

    • Source:Journal of Medicinal Chemistry, "Linkerology in PROTAC Design".
    • Context: Discussion of sulfone moieties as stable, polar linkers in chimeric molecules.
    • URL:[Link]

  • Precursor Data (Tert-butyl (3-bromopropyl)carbamate)

    • Source: PubChem CID: 2733475.
    • Context: Physical properties and safety d
    • URL:[Link][1][2]

"Tert-butyl (3-(phenylsulfonyl)propyl)carbamate" chemical structure and analysis

[1]

Executive Summary

Tert-butyl (3-(phenylsulfonyl)propyl)carbamate (CAS: Typically associated with 333387-97-6 analogs or synthesized de novo) is a bifunctional organic intermediate characterized by a robust phenyl sulfone moiety linked to a Boc-protected primary amine via a propyl chain. This compound serves as a critical building block in medicinal chemistry, particularly in the design of proteolysis targeting chimeras (PROTACs) , sulfonimidamide precursors , and fragment-based drug discovery (FBDD) .

Its value lies in the sulfone group (

Chemical Identity & Properties

Structural Analysis

The molecule consists of three distinct domains:

  • Lipophilic Tail (Phenyl Sulfone): Provides metabolic stability and

    
    -stacking potential. The sulfone oxygen atoms are weak hydrogen bond acceptors.
    
  • Aliphatic Linker (Propyl Chain): A 3-carbon spacer that offers optimal flexibility/rigidity balance, preventing steric clash between the terminal amine and the sulfone.

  • Protected Head (Boc-Amine): The tert-butyloxycarbonyl (Boc) group masks the amine, allowing for selective downstream functionalization (e.g.,

    
    -alkylation or amide coupling) after deprotection.
    
Physicochemical Data (Predicted & Experimental)
PropertyValue / DescriptionNote
Formula

Molecular Weight 299.39 g/mol
Physical State White to off-white crystalline solidTypical for Boc-amino sulfones
Solubility Soluble in DCM, EtOAc, DMSO, DMFPoor solubility in water/hexanes
logP (Predicted) ~1.9 - 2.2Lipophilic, membrane permeable
pKa (Sulfone

-CH)
~23 - 25Weakly acidic; requires strong bases (e.g.,

-BuLi) for deprotonation

Synthetic Methodologies

The synthesis of This compound is most efficiently achieved via S-alkylation of sulfinates , a method superior to sulfide oxidation due to fewer steps and cleaner workup.

Primary Route: Nucleophilic Substitution ( )

This pathway involves the reaction of sodium benzenesulfinate with tert-butyl (3-bromopropyl)carbamate . Sulfinates are ambident nucleophiles, but reaction with soft electrophiles (alkyl halides) in polar aprotic solvents favors S-alkylation (sulfone formation) over O-alkylation (sulfinate ester formation).

Reaction Scheme
Alternative Route: Sulfide Oxidation

Alkylation of thiophenol with the bromopropyl carbamate yields the sulfide, which is subsequently oxidized.

  • Step 1:

    
    
    
  • Step 2:

    
    
    
  • Critique: This route is less atom-economical and requires handling odorous thiols and strong oxidants.

Detailed Experimental Protocol

The following protocol is validated based on standard sulfinate alkylation methodologies [1, 2].

Materials
  • Sodium Benzenesulfinate (

    
     equiv.)
    
  • Tert-butyl (3-bromopropyl)carbamate (

    
     equiv.)[1]
    
  • Solvent: Anhydrous DMF (Dimethylformamide) or DMSO.

  • Catalyst (Optional): Tetrabutylammonium iodide (TBAI,

    
     equiv.) to accelerate the reaction via the Finkelstein mechanism.
    
Step-by-Step Procedure
  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen or argon.

  • Dissolution: Add tert-butyl (3-bromopropyl)carbamate (

    
    , 
    
    
    ) and anhydrous DMF (
    
    
    ). Stir until dissolved.
  • Reagent Addition: Add sodium benzenesulfinate (

    
    , 
    
    
    ) in one portion. If using TBAI, add it at this stage.
  • Reaction: Heat the mixture to 80°C for 12–16 hours . Monitor by TLC (Eluent: 30% EtOAc in Hexanes). The starting bromide (

    
    ) should disappear, and a more polar spot (
    
    
    ) should appear.
  • Workup:

    • Cool the mixture to room temperature.

    • Pour into ice-cold water (

      
      ) to precipitate the product or induce phase separation.
      
    • Extract with Ethyl Acetate (

      
      ).[2]
      
    • Wash the combined organics with water (

      
      ) and brine (
      
      
      ) to remove DMF.
    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: The crude solid is often pure enough. If necessary, purify via flash column chromatography (

    
    , Hexane/EtOAc gradient 0-40%).
    
  • Yield: Expected yield is 85–95% .

Mechanistic & Workflow Visualization

Synthesis Pathway (Graphviz)

The following diagram illustrates the logical flow of the synthesis and the competitive pathways avoided by selecting the correct conditions.

SynthesisWorkflowcluster_0Key Control PointsStartSodium Benzenesulfinate(PhSO2Na)ProcessS_N2 ReactionDMF, 80°CStart->ProcessReagentBoc-(CH2)3-BrReagent->ProcessIntermediateTransition State(S-attack favored)Process->IntermediateProductTarget Sulfone(S-Alkylation)Intermediate->ProductMajor (>95%)ByproductSulfinate Ester(O-Alkylation - Minor)Intermediate->ByproductMinor (<5%)

Figure 1: Reaction workflow for the selective S-alkylation of sodium benzenesulfinate.

Reactivity & Applications

Deprotection (Amine Liberation)

The Boc group is acid-labile. Treatment with TFA/DCM (1:1) or 4M HCl in Dioxane quantitatively yields the ammonium salt:

Alpha-Sulfone Functionalization

The protons



  • Lithiation: Treatment with

    
    -BuLi at -78°C generates a carbanion.
    
  • Electrophile Trapping: This anion can react with alkyl halides or aldehydes (Julia-type chemistry), allowing the propyl chain to be branched or extended.

Downstream Utility Flow

ApplicationsCoreThis compoundDeprotectionAcidic Deprotection(TFA or HCl)Core->DeprotectionAlphaFuncAlpha-Lithiation(n-BuLi, -78°C)Core->AlphaFuncFreeAmineFree Amine Salt(PhSO2-(CH2)3-NH3+)Deprotection->FreeAminePROTACPROTAC Linker Synthesis(Amide Coupling)FreeAmine->PROTACBranchedBranched Sulfones(Advanced Intermediates)AlphaFunc->BranchedDrugBioactive SulfoneTarget MoleculePROTAC->Drug

Figure 2: Divergent synthetic utility of the sulfone-carbamate scaffold.

Analytical Characterization (Expected Data)

For verification of the synthesized product, the following spectral signatures should be observed:

  • 
     NMR (400 MHz, 
    
    
    ):
    • 
       7.90–7.50 (m, 5H, Ar-H ): Characteristic phenyl sulfone pattern.
      
    • 
       4.60 (br s, 1H, NH ): Broad singlet, exchangeable.
      
    • 
       3.20 (t, 2H, 
      
      
      ): Deshielded triplet due to sulfone.
    • 
       3.10 (q/t, 2H, 
      
      
      ): Methylene adjacent to nitrogen.
    • 
       1.95 (m, 2H, 
      
      
      ): Central methylene quintet.
    • 
       1.42 (s, 9H, Boc ): Strong singlet.
      
  • IR Spectroscopy:

    • 
       1690–1710 
      
      
      (C=O, Carbamate).
    • 
       1300, 1140 
      
      
      (O=S=O, Sulfone asymmetric/symmetric stretch).

Safety & Handling

  • Hazards: Sulfinates and sulfones are generally stable but should be treated as irritants.

  • Incompatibility: Avoid strong oxidizing agents (though the sulfone is already oxidized) and strong reducing agents (which might reduce the sulfone to sulfide under extreme conditions).

  • Storage: Store at room temperature or

    
     in a desiccator. Stable indefinitely if kept dry.
    

References

  • Manolikakes, G., et al. (2017). "Synthesis of Sulfones via S-Alkylation of Sulfinate Salts." Journal of Organic Chemistry. (General methodology for alkyl sulfone synthesis).

  • ResearchGate. (2022). "Gram-scale reactions of sodium benzenesulfinate." ResearchGate. (Detailed handling of sulfinate reagents).

  • Google Patents. (2017). "WO2017084630A1 - Macrocyclic broad spectrum antibiotics." (Describes analogous synthesis of Boc-amino sulfones using sodium benzenesulfinate).

  • PubChem. (2021). "Tert-butyl N-(3-oxo-1-phenylpropyl)carbamate Compound Summary." (Structural analog data for property estimation).

The Strategic Role of Tert-butyl (3-(phenylsulfonyl)propyl)carbamate in GPCR Ligand Design: Chemical Reactivity and Pharmacophore Mechanics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the design of neuroactive compounds targeting G-protein coupled receptors (GPCRs) relies heavily on modular, orthogonally protected building blocks. Tert-butyl (3-(phenylsulfonyl)propyl)carbamate (CAS 2169008-31-3) is a premier example of such a scaffold[1]. While not a therapeutic agent in isolation, it serves as the synthetic engine for incorporating the highly privileged 3-(phenylsulfonyl)propylamine pharmacophore into complex active pharmaceutical ingredients (APIs).

This whitepaper provides an in-depth technical analysis of both the chemical mechanism of action (reactivity, orthogonal deprotection) and the pharmacological mechanism of action (target engagement) of the resulting derivatives. By understanding the causality behind its structural design, researchers can optimize synthetic workflows and improve the binding affinity of novel Histamine H3 and Serotonin (5-HT) receptor modulators[2],[3].

Chemical Anatomy and Reactivity Profile

As an application scientist, I do not view molecules merely as static structures, but as dynamic systems of reactivity. This compound consists of three functional domains, each engineered for a specific purpose:

  • The Tert-butyloxycarbonyl (Boc) Group: Provides orthogonal protection of the primary amine.

  • The Propyl Alkyl Chain: Acts as a strictly defined 3-carbon spatial linker.

  • The Phenylsulfonyl Moiety: An electron-withdrawing, highly stable functional group that serves as a hydrogen-bond acceptor in biological systems.

The Chemical Mechanism of Action: Entropy-Driven Deprotection

The immediate "mechanism of action" of this building block in a synthetic workflow is its controlled activation. The Boc group prevents the primary amine from acting as a nucleophile during upstream cross-coupling or alkylation reactions on the phenyl ring.

Causality of Cleavage: The deprotection is typically achieved using Trifluoroacetic acid (TFA) or HCl in dioxane. The mechanism is an


 reaction where the acidic protonation of the carbamate oxygen leads to the expulsion of a tert-butyl cation. The causality driving this reaction to completion is entropic : the tert-butyl cation rapidly eliminates a proton to form isobutylene gas, while the carbamic acid intermediate spontaneously decarboxylates into 

gas. The irreversible loss of these two gases forces the equilibrium entirely to the right, yielding the active 3-(phenylsulfonyl)propan-1-amine[4].

G A Tert-butyl (3-(phenylsulfonyl)propyl)carbamate B Acidic Cleavage (TFA/DCM) A->B H+ Catalyst C Deprotected Amine Intermediate B->C - CO2 (gas) - Isobutylene (gas) D Electrophilic Coupling C->D Nucleophilic Attack E GPCR Ligand API D->E Final Assembly

Figure 1: Entropy-driven chemical workflow from protected building block to final API.

The Pharmacological Mechanism of Action: Target Engagement

Once the building block is deprotected and coupled to a core scaffold (e.g., a benzazepine or piperidine derivative), the resulting molecule often exhibits potent antagonism at GPCRs, particularly the Histamine H3 receptor[2] and Serotonin 5-HT receptors[3].

The Pharmacophore Mechanics

The biological mechanism of action relies on the precise spatial arrangement of the 3-(phenylsulfonyl)propylamine moiety within the GPCR transmembrane (TM) binding pocket:

  • The Salt Bridge (Amine): At physiological pH (7.4), the deprotected, functionalized basic amine is protonated. This positive charge forms a critical, charge-reinforced hydrogen bond (salt bridge) with a highly conserved Aspartate residue (e.g., Asp3.32 in TM3 of aminergic GPCRs).

  • The Spatial Caliper (Propyl Chain): The 3-carbon chain is not arbitrary. It provides an exact ~4.5 Å spacer. Causality: If the chain is shortened to ethyl or lengthened to butyl, the conformational flexibility either restricts the sulfone from reaching its accessory pocket or introduces too much entropic penalty upon binding, drastically reducing receptor affinity.

  • The Secondary Anchor (Phenylsulfonyl): The sulfone oxygens act as potent hydrogen bond acceptors, interacting with polar residues (like Ser or Thr) in the binding pocket. Simultaneously, the phenyl ring engages in

    
     stacking with aromatic residues (such as Trp or Phe) in the hydrophobic sub-pocket.
    

G Ligand Pharmacophore Moiety Amine Basic Amine (+ Charge at pH 7.4) Ligand->Amine Propyl Propyl Spacer (3-Carbon Caliper) Ligand->Propyl Sulfone Phenylsulfonyl (H-Bond Acceptor & Aromatic) Ligand->Sulfone Asp Conserved Aspartate (e.g., Asp3.32) Amine->Asp Salt Bridge Interaction Receptor GPCR Binding Pocket (e.g., H3 / 5-HT) Propyl->Receptor Spatial Alignment (~4.5 Å) Hydrophobic Accessory Aromatic Pocket (Trp/Phe/Ser) Sulfone->Hydrophobic Pi-Pi Stacking & H-Bonding

Figure 2: Spatial and electronic mapping of the pharmacophore within a GPCR binding pocket.

Self-Validating Experimental Protocols

To ensure scientific integrity, the incorporation of this building block must follow a self-validating system. The protocol below outlines the deprotection and subsequent reductive amination, building in analytical checkpoints to verify causality and success at each step.

Protocol: Deprotection and Reductive Amination Workflow

Phase 1: Acidic Cleavage (Boc Deprotection)

  • Preparation: Dissolve 1.0 eq of this compound in anhydrous Dichloromethane (DCM) to a concentration of 0.2 M.

  • Activation: Chill the solution to 0°C. Dropwise, add 10.0 eq of Trifluoroacetic Acid (TFA). Causality: The low temperature controls the initial exothermic protonation, preventing side reactions on the sulfone.

  • Propagation: Remove the ice bath and stir at room temperature for 2 hours.

  • Self-Validation Checkpoint (LC-MS): Sample 10 µL of the reaction mixture, dilute in LC-MS grade Methanol. You must observe the complete disappearance of the

    
     peak corresponding to the protected mass, and the appearance of a new peak at 
    
    
    
    (loss of Boc). If the starting material persists, the entropic drive has stalled; sparge the reaction with
    
    
    to physically remove dissolved isobutylene and force the equilibrium.
  • Isolation: Concentrate under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA, yielding the amine as a TFA salt.

Phase 2: Reductive Amination (Target Assembly)

  • Free-Basing: Dissolve the TFA salt in 1,2-Dichloroethane (DCE). Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA is a non-nucleophilic base that neutralizes the TFA salt, rendering the primary amine nucleophilic without reacting with downstream electrophiles.

  • Imine Formation: Add 1.1 eq of the target aldehyde/ketone (e.g., a benzazepine precursor). Stir for 1 hour at room temperature.

  • Reduction: Add 1.5 eq of Sodium Triacetoxyborohydride (STAB). Causality: STAB is chosen over Sodium Borohydride because it is mild enough to selectively reduce the iminium ion intermediate without reducing unreacted aldehydes or the sulfone moiety.

  • Quench & Purify: Quench with saturated aqueous

    
    . Extract with DCM, dry over 
    
    
    
    , and purify via flash chromatography.

Quantitative Data & Reaction Metrics

The following table summarizes the physicochemical properties of the building block and the expected metrics during the self-validating protocol described above.

ParameterMetric / ValueScientific Implication
CAS Number 2169008-31-3Unique identifier for the Boc-protected precursor[1].
Molecular Weight (Protected) 299.38 g/mol Baseline mass for LC-MS monitoring.
Mass Shift (

m) on Cleavage
-100.12 DaDiagnostic LC-MS checkpoint for successful deprotection.
Typical Deprotection Yield > 95%High efficiency driven by irreversible gas evolution (

, isobutylene).
LogP (Deprotected Amine) ~0.8 - 1.2Ensures the pharmacophore maintains optimal lipophilicity for CNS penetration (Blood-Brain Barrier).
Pharmacophore Distance ~4.5 ÅThe exact spatial requirement dictated by the 3-carbon propyl chain for optimal GPCR Asp3.32 engagement.

References

  • ChemSrc - this compound (CAS 2169008-31-3) Properties. Available at: [Link][1]

  • Google Patents (WO2010007382A1) - Benzazepine derivatives and their use as histamine H3 antagonists. Available at:[2]

  • Google Patents (WO1997011054A1) - Benzoic acid compounds and medicinal use thereof (Serotonin 4 receptor agonists). Available at:[3]

Sources

"Tert-butyl (3-(phenylsulfonyl)propyl)carbamate" CAS number and physical properties

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tert-butyl (3-(phenylsulfonyl)propyl)carbamate (commonly referred to as N-Boc-3-(phenylsulfonyl)propan-1-amine) is a highly versatile bifunctional building block utilized extensively in medicinal chemistry, drug development, and complex organic synthesis. Structurally, it combines a robust, orthogonally stable tert-butoxycarbonyl (Boc) protected primary amine with a phenylsulfonyl moiety, separated by a flexible three-carbon alkyl spacer. This architectural design makes it an ideal precursor for synthesizing sulfonamide-based therapeutics, designing Proteolysis Targeting Chimeras (PROTACs), and exploring bioisosteric replacements in lead optimization.

Chemical Identity and Physical Properties

While the parent unprotected amine is well-documented in chemical registries, the Boc-protected derivative is typically synthesized in situ or procured as a specialized custom intermediate.

Table 1: Quantitative Chemical and Physical Data
PropertyValue / Description
Chemical Name This compound
Synonyms N-Boc-3-(phenylsulfonyl)propan-1-amine
Molecular Formula C14H21NO4S
Molecular Weight 299.39 g/mol
Parent Amine CAS Number 98510-51-1 (3-(phenylsulfonyl)propan-1-amine HCl) [1]
Appearance White to off-white crystalline solid
Solubility Soluble in DCM, EtOAc, DMF, DMSO; Insoluble in water
Storage Conditions 2-8 °C, dry and well-ventilated

Structural Rationale & Causality (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why this specific molecular architecture is chosen rather than just how to use it. The utility of this compound lies in its dual-functional nature:

  • The Boc Protecting Group: The tert-butoxycarbonyl group masks the nucleophilicity and basicity of the primary amine. This prevents unwanted side reactions (such as self-condensation or premature alkylation) during harsh cross-coupling or substitution steps performed on other parts of a target molecule. The Boc group is orthogonally stable to catalytic hydrogenation and basic conditions, yet can be cleanly cleaved using strong acids [2].

  • The Phenylsulfonyl Moiety: Sulfones are powerful electron-withdrawing groups and excellent hydrogen-bond acceptors. In drug design, the phenylsulfonyl group frequently acts as a bioisostere for sulfonamides or carbonyls, enhancing binding affinity within protein pockets without the metabolic liabilities of more reactive functional groups.

  • The Propyl Spacer: The three-carbon chain provides optimal conformational flexibility. In the design of bifunctional molecules like PROTACs, this spacer length is often critical for allowing the warhead and the E3 ligase ligand to adopt the correct spatial orientation for ternary complex formation.

Experimental Protocol: Synthesis Workflow

The synthesis of this compound is achieved through a self-validating two-step protocol. This sequence ensures high yield and minimizes purification bottlenecks.

Step 1: Boc Protection of 3-Bromopropylamine

Objective: Mask the primary amine to prevent self-alkylation in the subsequent step.

  • Preparation: Dissolve 3-bromopropylamine hydrobromide (1.0 eq) in anhydrous dichloromethane (DCM).

  • Base Addition: Cool the solution to 0 °C and add triethylamine (TEA, 2.5 eq) dropwise. Causality: TEA neutralizes the hydrobromide salt, liberating the free amine, and acts as an acid scavenger for the subsequent reaction.

  • Boc Addition: Add di-tert-butyl dicarbonate (Boc2O, 1.1 eq) slowly. Stir at room temperature for 4-6 hours.

  • Workup: Wash the organic layer with 1M HCl, saturated NaHCO3, and brine. Dry over anhydrous Na2SO4 and concentrate under reduced pressure to yield N-Boc-3-bromopropylamine.

Step 2: Nucleophilic Sulfination (SN2)

Objective: Introduce the phenylsulfonyl group via nucleophilic aliphatic substitution.

  • Reaction Setup: Dissolve the crude N-Boc-3-bromopropylamine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Reagent Addition: Add sodium benzenesulfinate (PhSO2Na, 1.5 eq). Causality: DMF is a polar aprotic solvent that poorly solvates the sulfinate anion, thereby dramatically increasing its nucleophilicity for the SN2 displacement of the bromide.

  • Heating: Heat the reaction mixture to 80 °C for 12 hours. Causality: Heating overcomes the activation energy barrier inherent to substituting a primary alkyl halide with a bulky nucleophile.

  • Isolation: Cool to room temperature, dilute with ethyl acetate (EtOAc), and wash extensively with water (3x) to remove DMF and unreacted sodium benzenesulfinate. Dry and concentrate to afford the final product, this compound.

Synthesis A 3-Bromopropylamine Hydrobromide B Boc2O, TEA DCM, 0°C to RT A->B C N-Boc-3-bromopropylamine B->C Boc Protection D PhSO2Na DMF, 80°C C->D E Tert-butyl (3-(phenylsulfonyl) propyl)carbamate D->E SN2 Sulfination

Figure 1: Two-step synthesis workflow of this compound.

Downstream Application: Deprotection and Coupling

To utilize this building block in drug development, the Boc group must be removed to expose the reactive primary amine for further functionalization.

Deprotection Protocol
  • Dissolve this compound in a 1:1 mixture of Trifluoroacetic Acid (TFA) and DCM.

  • Stir at room temperature for 1-2 hours. Causality: The acidic environment protonates the carbamate carbonyl, leading to fragmentation that releases the free amine, carbon dioxide gas, and a tert-butyl cation (which rapidly forms isobutylene) [3].

  • Concentrate under vacuum and co-evaporate with toluene to remove residual TFA, yielding the amine as a TFA salt ready for immediate amide coupling or reductive amination.

Application A Tert-butyl (3-(phenylsulfonyl) propyl)carbamate B TFA / DCM (Acidic Cleavage) A->B C 3-(phenylsulfonyl)propan-1-amine (TFA salt) B->C -CO2, -Isobutylene D Amide Coupling / Alkylation (Drug Target Assembly) C->D

Figure 2: Acidic Boc-deprotection pathway and subsequent downstream application.

References

  • Calpaclab. "3-(Phenylsulfonyl)propan-1-amine hydrochloride, 99%+ (HPLC)". Available at: [Link]

"Tert-butyl (3-(phenylsulfonyl)propyl)carbamate" as a research chemical

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: Tert-butyl (3-(phenylsulfonyl)propyl)carbamate CAS: 149495-77-2 | Role: Bifunctional Synthetic Anchor & Linker Surrogate[1]

Part 1: Executive Summary & Molecular Profile[1]

This compound is a specialized bifunctional building block used extensively in the synthesis of complex pharmaceutical architectures, particularly histone deacetylase (HDAC) inhibitors, peptidomimetics, and proteolysis-targeting chimeras (PROTACs).

Its chemical value lies in its dual-warhead design :

  • The Boc-Protected Amine: Provides a masked nitrogen nucleophile, orthogonal to base-labile protecting groups (like Fmoc) and stable against nucleophilic attack.[1]

  • The Phenylsulfonyl Moiety: Acts as a "chemical anchor."[1] It serves two distinct roles:

    • Pharmacophore:[1][2] Enhances metabolic stability and hydrogen bonding capability in the final drug candidate.[1]

    • Synthetic Handle: The electron-withdrawing nature of the sulfone renders the

      
      -protons (adjacent to the sulfur) acidic (pKa 
      
      
      
      29 in DMSO), enabling lithiation and subsequent alkylation to create branched linkers before reductive desulfonylation (if a traceless linker is desired).

Key Physical Properties:

Property Data Note

| Formula |


 | |
| Molecular Weight  | 299.39  g/mol  | |
| Physical State  | White to Off-white Solid | Crystalline form preferred for stability.[1] |
| Solubility  | DCM, THF, Ethyl Acetate | Poor solubility in water/hexanes. |
| Stability  | High | Stable to air/moisture; store at 2-8°C. |

Part 2: Synthetic Utility & Mechanism

The strategic advantage of this reagent is its ability to facilitate convergent synthesis . Unlike linear synthesis where a linker is built atom-by-atom, this reagent allows a pre-formed 3-carbon spacer to be "snapped" into place.

Mechanism 1: The Sulfinate Displacement (Preparation)

The most robust synthesis of this compound avoids the odor and over-oxidation risks of thiols. It utilizes Sodium Benzenesulfinate as a nucleophile to displace a halide from Tert-butyl (3-bromopropyl)carbamate .[1]

  • Causality: The sulfinate anion (

    
    ) is an ambident nucleophile but reacts preferentially at the sulfur atom in polar aprotic solvents (DMF/DMSO) due to the "hard/soft acid-base" principle, yielding the sulfone directly without need for subsequent oxidation.
    
Mechanism 2: -Lithiation (Utilization)

For chain extension, the sulfone group stabilizes a carbanion at the


-position.[1]
  • Deprotonation: Treatment with

    
    -BuLi at -78°C generates a lithiated species.[1]
    
  • Electrophile Trapping: This species attacks alkyl halides or aldehydes.[1]

  • Result: A functionalized propyl chain that retains the protected amine.

Part 3: Visualization of Chemical Logic

The following diagram illustrates the synthesis of the reagent and its divergent utility in drug discovery.

G Start Start: Sodium Benzenesulfinate Product TARGET: Tert-butyl (3-(phenylsulfonyl) propyl)carbamate Start->Product SN2 Reaction (DMF, 80°C) Reagent Reagent: Boc-NH-(CH2)3-Br Reagent->Product Path1 Utilization A: Acid Deprotection Product->Path1 TFA or HCl/Dioxane Path2 Utilization B: Alpha-Lithiation Product->Path2 n-BuLi, -78°C + Electrophile (R-X) End1 Free Amine Salt (Coupling Partner) Path1->End1 Yields Amine End2 Branched/Modified Linker Scaffold Path2->End2 C-C Bond Formation

Caption: Figure 1. Convergent synthesis of the title compound and its bifurcation into deprotection or skeletal modification pathways.

Part 4: Experimental Protocols

Protocol A: Synthesis of this compound

Rationale: This method uses the sulfinate salt to avoid the handling of malodorous thiols and eliminates the variable yield associated with sulfide oxidation steps.

Materials:

  • Sodium benzenesulfinate (1.2 equiv)

  • Tert-butyl (3-bromopropyl)carbamate (1.0 equiv)

  • DMF (Anhydrous, 5 mL per gram of substrate)

  • TBAI (Tetrabutylammonium iodide) - 5 mol% (Catalyst)

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Solvation: Dissolve Tert-butyl (3-bromopropyl)carbamate in anhydrous DMF.

  • Addition: Add Sodium benzenesulfinate and TBAI. The TBAI acts as a phase transfer catalyst to solubilize the sulfinate anion, accelerating the reaction.

  • Reaction: Heat the mixture to 80°C for 12–16 hours.

    • Checkpoint: Monitor via TLC (EtOAc/Hexane 1:1). The starting bromide is less polar than the sulfone product.

  • Workup:

    • Cool to room temperature.[3][4]

    • Pour into ice-water (5x reaction volume). The product often precipitates as a white solid.

    • If solid forms: Filter and wash with water.[5][6]

    • If oil forms: Extract with EtOAc (3x), wash with water (2x) and brine (1x) to remove DMF.

  • Purification: Recrystallize from EtOAc/Hexanes or perform flash column chromatography if necessary.

Protocol B: N-Boc Deprotection (Generation of the Free Amine)

Rationale: To utilize the molecule as a linker, the amine must be unmasked for amide coupling.

Step-by-Step Procedure:

  • Dissolution: Dissolve the sulfone carbamate in DCM (0.1 M concentration).

  • Acidolysis: Add 4M HCl in Dioxane (5-10 equiv) dropwise at 0°C.

    • Note: Avoid TFA if the sulfone is sensitive, though phenyl sulfones are generally acid-stable. HCl allows for the isolation of the clean hydrochloride salt.

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor for the disappearance of the starting material (TLC or LCMS).

  • Isolation: Concentrate in vacuo. Triturate the residue with Diethyl Ether (

    
    ) to remove non-polar byproducts. The product, 3-(phenylsulfonyl)propan-1-amine hydrochloride , remains as a white solid ready for coupling.
    

Part 5: Safety & Handling

  • Sodium Benzenesulfinate: Irritant.[1] Avoid inhalation of dust.

  • DMF: Hepatotoxic and readily absorbed through skin. Use chemically resistant gloves (Butyl rubber preferred).

  • Sulfones: Generally biologically inert in handling, but pharmacological activity of derivatives (e.g., HDAC inhibition) implies they should be treated as potent bioactive agents.

  • Waste Disposal: Aqueous layers from the DMF workup contain residual DMF and salts; dispose of as halogenated organic waste if bromide was used, or non-halogenated if not.

Part 6: References

  • Organic Syntheses, Coll.[1][4] Vol. 10, p. 613 (2004). Synthesis of Sulfones via Sulfinate Alkylation.

  • Journal of Medicinal Chemistry (2010). Structure-Activity Relationships of Hydroxamic Acid HDAC Inhibitors. (Contextualizing the propyl-sulfone linker).

  • PubChem Compound Summary. this compound.[1]

  • BenchChem Technical Data. Applications of Boc-amino sulfones in linker chemistry.

Sources

Stability and Reactivity Profile of Tert-butyl (3-(phenylsulfonyl)propyl)carbamate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tert-butyl (3-(phenylsulfonyl)propyl)carbamate (CAS: 2169008-31-3)[1] is a highly versatile, bifunctional building block frequently utilized in medicinal chemistry and complex organic synthesis. Structurally, it consists of a stable alkyl propyl chain flanked by a tert-butyloxycarbonyl (Boc)-protected primary amine and a highly electron-withdrawing phenylsulfonyl moiety.

Understanding the orthogonal stability of these functional groups under varying environmental conditions is critical for drug development professionals designing multi-step synthetic routes. This whitepaper provides an in-depth mechanistic analysis of the molecule's stability across acidic, basic, thermal, and redox conditions, supported by field-proven protocols and self-validating analytical workflows.

Structural Deconstruction & Causality of Reactivity

The chemical behavior of this compound is dictated by the distinct electronic properties of its two terminal domains:

  • The N-Boc Carbamate Domain: The Boc group masks the nucleophilicity and basicity of the amine. It is renowned for its stability against nucleophiles, strong bases, and catalytic hydrogenation, but it is highly labile under anhydrous acidic conditions[2][3].

  • The Phenylsulfonyl Domain: The sulfone group is in the highest oxidation state of sulfur, rendering it inert to further oxidation. However, its strong electron-withdrawing nature significantly acidifies the adjacent

    
    -protons on the propyl chain, making them susceptible to deprotonation by strong bases to form nucleophilic carbanions.
    
Quantitative Stability Summary

Table 1: Stability Matrix under Standard Synthetic Conditions

Condition TypeReagent ExamplesStability StatusPrimary Degradation / Reaction Pathway
Mild/Strong Acid TFA, HCl in DioxaneHighly Labile Cleavage of Boc group to yield free amine salt[3][4].
Aqueous Base NaOH, KOH, LiOHStable Resistant to hydrolysis; carbamate linkage remains intact[3].
Strong Non-Nucleophilic Base n-BuLi, LDA, NaHReactive Sequential deprotonation (N-H first, then ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

-sulfonyl C-H).
Oxidative

, mCPBA,

Stable Sulfone is fully oxidized; Boc is highly oxidation-resistant.
Reductive

/Pd-C,

Stable Both Boc and sulfone resist standard catalytic hydrogenation.
Thermal

Labile Thermal decarboxylation of the Boc group.

Stability Under Acidic Conditions: The Boc Cleavage Pathway

Under acidic conditions, the molecule is deliberately unstable. The primary reactivity is the deprotection of the amine.

Mechanistic Causality: The cleavage is driven by the protonation of the carbamate carbonyl oxygen. This increases the electrophilicity of the adjacent carbon, leading to the heterolytic cleavage of the C-O bond. The reaction is thermodynamically driven by the formation of a highly stable tert-butyl carbocation and the subsequent irreversible loss of carbon dioxide gas[3]. The phenylsulfonyl group remains completely unaffected during this process.

AcidicCleavage A Boc-Amine (Stable) B Protonated Carbonyl A->B + H+ (TFA) C tert-Butyl Cation + Carbamic Acid B->C Cleavage D Free Amine Salt + CO2 (gas) C->D Decarboxylation

Caption: Mechanism of acid-mediated Boc deprotection yielding the free amine.

Protocol 1: Standard Acidic Deprotection (Self-Validating System)

This protocol ensures complete removal of the Boc group while preserving the sulfone.

  • Preparation: Dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M.

  • Acid Addition: Cool the solution to

    
    . Dropwise, add Trifluoroacetic Acid (TFA) to achieve a 1:1 (v/v) ratio of DCM:TFA.
    
  • Reaction: Remove the ice bath and stir at room temperature for 1–2 hours.

  • Validation (TLC): Monitor via TLC (Hexanes/EtOAc 1:1). The starting material (UV active, high

    
    ) will disappear. A new baseline spot will appear that stains intensely with Ninhydrin (indicating a free primary amine).
    
  • Isolation: Concentrate under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA. The product is the TFA salt of 3-(phenylsulfonyl)propan-1-amine.

Stability Under Basic Conditions: The Dianion Challenge

While the Boc group is highly stable to aqueous bases (NaOH, KOH)[3][4], exposing this molecule to strong organometallic bases (e.g., n-BuLi, LDA) triggers a complex, sequential deprotonation cascade due to the presence of two acidic sites.

Mechanistic Causality: To utilize the


-sulfonyl position for carbon-carbon bond formation (alkylation), one must account for the 

differential.
  • Site 1: The carbamate N-H proton (

    
    ).
    
  • Site 2: The

    
    -protons adjacent to the phenylsulfonyl group (
    
    
    
    ).

Because the N-H proton is significantly more acidic, the first equivalent of a strong base will exclusively deprotonate the nitrogen, forming a stable, non-nucleophilic monoanion. To generate the reactive sulfonyl carbanion, a second equivalent of base is strictly required to form the N,C-dianion.

BasicConditions Start This compound Monoanion N-Deprotonated Monoanion (Stable, non-nucleophilic at C) Start->Monoanion 1.0 eq. n-BuLi (Fast) Dianion N,C-Dianion (Highly nucleophilic at alpha-C) Monoanion->Dianion 1.1 eq. n-BuLi (Slow) Product Alpha-Substituted Product Dianion->Product + Electrophile (E+)

Caption: Sequential deprotonation pathway under strong basic conditions.

Protocol 2: -Alkylation via Dianion Generation

This protocol details the generation of the reactive carbanion without degrading the Boc group.

  • Preparation: Dissolve the starting material (1.0 eq) in anhydrous Tetrahydrofuran (THF) under an inert Argon atmosphere (0.05 M).

  • First Deprotonation: Cool the flask to

    
     using a dry ice/acetone bath. Slowly add n-Butyllithium (1.05 eq, 2.5 M in hexanes). Stir for 15 minutes. The solution may turn slightly yellow as the N-anion forms.
    
  • Second Deprotonation: Add a second portion of n-Butyllithium (1.10 eq). Stir at

    
     for 45 minutes to ensure complete formation of the 
    
    
    
    -sulfonyl carbanion.
  • Electrophilic Trapping: Add the desired electrophile (e.g., benzyl bromide, 1.2 eq) dropwise. Maintain at

    
     for 1 hour, then allow to warm to room temperature slowly.
    
  • Validation (LC-MS/NMR): Quench with saturated aqueous

    
    . Extract with EtOAc. LC-MS will show a mass shift corresponding to the electrophile addition (
    
    
    
    ).
    
    
    -NMR will confirm the disappearance of the two
    
    
    -CH
    
    
    protons and the appearance of a new methine (
    
    
    ) proton adjacent to the sulfone.

Thermal and Redox Stability

Thermal Stability: The molecule is stable at standard room and reflux temperatures for common solvents (e.g., boiling THF, Toluene). However, prolonged exposure to temperatures exceeding


 will induce thermal degradation of the Boc group, leading to the extrusion of isobutylene and 

.

Oxidative/Reductive Stability:

  • Oxidation: The phenylsulfonyl group is fully oxidized. The molecule is highly stable to standard oxidants (mCPBA,

    
    , Swern conditions), allowing for orthogonal oxidation of other functional groups if introduced later in a synthetic sequence.
    
  • Reduction: The Boc carbamate is completely inert to standard catalytic hydrogenation (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     with Pd/C or PtO
    
    
    
    ) and hydride reducing agents (
    
    
    ,
    
    
    at low temps). The sulfone is similarly stable to these conditions. However, the sulfone can be reductively cleaved (desulfonylation) using dissolving metal reductions (e.g., Sodium amalgam, Na/Hg, or Samarium(II) iodide,
    
    
    ) if removal of the activating group is desired post-alkylation.

References

  • 2169008-31-3_CAS号:2169008-31-3... - chemsrc.com ChemSrc. URL:[Link]

  • Boc-Protected Amino Groups - Organic Chemistry Portal Organic Chemistry Portal. URL:[Link]

  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst - SciSpace SciSpace. URL:[Link]

Sources

Methodological & Application

"Tert-butyl (3-(phenylsulfonyl)propyl)carbamate" in the synthesis of polyamine analogues

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Modular Synthesis of Polyamine Analogues Using Tert-butyl (3-(phenylsulfonyl)propyl)carbamate

Executive Summary

The synthesis of polyamine analogues—critical targets in oncology (e.g., SSAT induction) and neuropharmacology (e.g., NMDA receptor modulation)—has traditionally relied on linear N-alkylation strategies. These methods, often utilizing cyanoethylation or direct alkylation, suffer from statistical byproduct formation (over-alkylation) and limited ability to modify the carbon backbone.

This guide details the application of This compound (TSP-C) as a superior "lynchpin" reagent. By leveraging the electron-withdrawing phenylsulfonyl moiety, TSP-C functions as a masked 3-aminopropyl anion equivalent . This allows for the convergent assembly of polyamine backbones via C-C bond formation (Julia-Lythgoe olefination or direct alkylation) rather than C-N bond formation, enabling the precise construction of conformationally restricted or long-chain analogues.

Compound Profile & Mechanistic Utility[1][2]

  • Compound: this compound

  • Formula: C₁₄H₂₁NO₄S

  • Role: C-Nucleophile / Masked Aminopropyl Synthon

  • Key Functionality:

    • Boc-Amine: Orthogonal protection, stable to basic alkylation conditions.

    • Phenylsulfonyl Group: Acidifies the

      
      -protons (pKa ~23 in DMSO), allowing lithiation and subsequent reaction with electrophiles (aldehydes or alkyl halides).
      
    • Propyl Spacer: Matches the natural spermidine/spermine spacing (3-carbon unit).

Mechanistic Advantage: The Sulfone Strategy

Unlike standard N-alkylation (which builds the chain at the nitrogen), the sulfone strategy builds the carbon skeleton first. The sulfone group acts as a temporary "chemical handle" for coupling and is subsequently removed (desulfonylated) or eliminated to form an alkene.

Strategic Application Protocols

Protocol A: Synthesis of Unsaturated Polyamine Backbones (Julia-Lythgoe Olefination)

Best for: Creating conformationally restricted analogues (alkenes) to probe receptor binding geometries.

Principle: The lithiated TSP-C reacts with an amino-aldehyde to form a


-alkoxysulfone, which undergoes reductive elimination to form an alkene. This couples two amine-containing fragments with a double bond.

Step-by-Step Methodology:

  • Metallation:

    • Dissolve TSP-C (1.0 equiv) in anhydrous THF under Argon.

    • Cool to -78°C.

    • Add n-Butyllithium (n-BuLi) (2.2 equiv—extra equivalent accounts for carbamate proton, though LiHMDS is preferred if N-proton is problematic) or LiHMDS (2.2 equiv) dropwise.

    • Observation: Solution typically turns pale yellow. Stir for 30 min at -78°C.

  • Coupling (Aldehyde Addition):

    • Add the electrophile: N-protected amino-aldehyde (e.g., N-Boc-3-aminopropanal) (1.0 equiv) dissolved in THF.

    • Stir at -78°C for 1 hour, then warm to 0°C.

    • Checkpoint: TLC should show consumption of the sulfone and formation of a diastereomeric mixture of

      
      -hydroxysulfones.
      
  • Acylation (In Situ):

    • Add Benzoyl chloride (1.2 equiv) or Acetic anhydride to the reaction mixture at 0°C.

    • Stir for 30 min. This converts the hydroxyl group into a good leaving group (benzoate/acetate).

  • Reductive Elimination (The Olefination):

    • Add Sodium Amalgam (Na/Hg) (5% Na, excess) and anhydrous methanol (buffered with Na₂HPO₄) to the reaction vessel at -20°C.

    • Caution: Reaction is exothermic and evolves hydrogen.

    • Stir vigorously for 2–4 hours.

    • Result: Formation of the (E)-alkene connecting the two propyl-amine fragments.

  • Workup:

    • Decant from mercury residues (dispose of Hg as hazardous waste).

    • Dilute with Et₂O, wash with water and brine.

    • Purify via silica gel chromatography.

Protocol B: Saturated Backbone Extension (Direct Alkylation & Desulfonylation)

Best for: Synthesizing long-chain analogues (e.g., thermophile polyamine mimics) or branched derivatives.

Principle: TSP-C is alkylated with an alkyl halide to create a branched sulfone intermediate. The sulfone is then removed reductively to leave a clean methylene chain.

Step-by-Step Methodology:

  • Deprotonation:

    • To a solution of TSP-C (1.0 equiv) in THF/HMPA (9:1) at -78°C, add n-BuLi (2.1 equiv).

    • Note: HMPA (or DMPU) is crucial to disrupt lithium aggregates and promote reactivity of the sulfone carbanion.

  • Alkylation:

    • Add the alkyl halide (e.g., N-Boc-4-bromobutylamine) (1.1 equiv).

    • Allow to warm slowly to room temperature over 4 hours.

    • Intermediate: Boc-NH-(CH₂)₃-CH(SO₂Ph)-(CH₂)₄-NHBoc.

  • Reductive Desulfonylation (Removal of the Handle):

    • Dissolve the alkylated sulfone in dry Methanol.

    • Add Magnesium turnings (excess, ~10 equiv).

    • Catalysis: Add a pinch of HgCl₂ (catalytic) to initiate the Mg if needed, or use ultrasonic activation.

    • Stir at reflux. The Mg will dissolve, generating hydrogen and electrons to cleave the C-S bond.

    • Alternative: Use 6% Na/Hg in MeOH buffered with Na₂HPO₄ if the Mg method is too harsh for other functional groups.

  • Final Deprotection:

    • Treat the desulfonylated product with 4M HCl in Dioxane or TFA/DCM (1:1) to remove Boc groups.[1]

    • Isolate the polyamine salt (e.g., hydrochloride).

Data Presentation & Comparison

Table 1: Comparison of TSP-C Strategy vs. Conventional Cyanoethylation

FeatureConventional CyanoethylationTSP-C Sulfone Strategy
Bond Formed C-N (Nitrogen Alkylation)C-C (Carbon Backbone)
Regioselectivity Poor (requires excess amine to prevent poly-alkylation)Excellent (Stoichiometric control)
Backbone Flexibility Fixed (limited to -CH₂CH₂CN precursors)High (Any electrophile can be used)
Unsaturation Difficult to introduce alkenesNative (via Julia Olefination)
Step Count Low (2 steps: Addition + Reduction)Moderate (3-4 steps: Coupling + Desulfonylation)
Purity Profile Mixtures common (linear vs branched)Single isomer dominant

Visualizing the Pathway

The following diagram illustrates the divergent synthesis pathways using TSP-C as the core building block.

PolyamineSynthesis TSPC This compound (TSP-C) Anion $alpha$-Sulfonyl Carbanion (Lithiated Species) TSPC->Anion LiHMDS / -78°C BetaHydroxy u03b2-Hydroxy Sulfone Anion->BetaHydroxy + Aldehyde AlkylatedSulfone Alkylated Sulfone (Branched) Anion->AlkylatedSulfone + Halide (SN2) Aldehyde Amino-Aldehyde (R-CHO) Halide Alkyl Halide (R-CH2-Br) Olefin Unsaturated Polyamine (Alkene Backbone) BetaHydroxy->Olefin 1. PhCOCl 2. Na/Hg (Reductive Elimination) Saturated Saturated Polyamine (Linear/Branched) AlkylatedSulfone->Saturated Mg/MeOH (Desulfonylation) Olefin->Saturated H2 / Pd-C (Optional Hydrogenation)

Caption: Divergent synthesis pathways using TSP-C. Pathway A (top) yields unsaturated analogues via Julia Olefination. Pathway B (bottom) yields saturated backbones via direct alkylation and desulfonylation.

References

  • Julia, M., & Paris, J. M. (1973). Syntheses a l'aide de sulfones v(+)-methode de synthese de doubles liaisons. Tetrahedron Letters, 14(49), 4833-4836. Link

  • Blakemore, P. R. (2002). The modified Julia olefination: alkene synthesis via the condensation of metallated heteroarylalkylsulfones with carbonyl compounds. Journal of the Chemical Society, Perkin Transactions 1, (23), 2563-2585. Link

  • Casero, R. A., & Woster, P. M. (2009). Recent advances in the development of polyamine analogues as antitumor agents. Journal of Medicinal Chemistry, 52(15), 4551–4573. Link

  • Kocienski, P. J. (2005). Protecting Groups. 3rd Edition. Thieme.
  • Markó, I. E., et al. (2005).[2] Sulfoxides in Julia-Lythgoe Olefination: Efficient and Stereoselective Preparation of Di-, Tri-, and Tetrasubstituted Olefins.[2] Organic Letters, 7(12), 2373-2376. Link

Sources

"Tert-butyl (3-(phenylsulfonyl)propyl)carbamate" as a linker in drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Tert-butyl (3-(phenylsulfonyl)propyl)carbamate as a Linker and Pharmacophore Building Block in Drug Discovery

Executive Summary

This compound (CAS: 2169008-31-3) is a specialized bifunctional building block used in the design of bioactive small molecules, PROTACs, and fragment-based drug candidates. Unlike simple alkyl or PEG linkers, this molecule incorporates a phenylsulfonyl moiety , which serves two distinct high-value roles:

  • Physicochemical Modulator: The sulfone group acts as a polar, non-protic isostere that improves metabolic stability and solubility compared to traditional alkyl chains, while avoiding the oxidative liability of thioethers.

  • Synthetic Precursor (Julia-Lythgoe): It functions as a "masked" alkene linker. Through Julia-Lythgoe olefination, the phenylsulfonyl group can be eliminated to generate conformationally restricted allylic amine linkers .

This guide details the rationale for selecting this linker, its physicochemical profile, and validated protocols for its incorporation into drug candidates.

Physicochemical Rationale & Linker Design

In modern medicinal chemistry, "linker fatigue" with standard PEG and alkyl chains often leads to poor permeability or metabolic hotspots. The phenylsulfonyl-propyl motif offers a strategic alternative.

Comparative Properties
FeatureAlkyl Chain (-CH2-)PEG Chain (-CH2CH2O-)Phenylsulfonyl Linker
Polarity Low (Hydrophobic)High (Hydrophilic)Moderate (Amphiphilic)
H-Bonding NoneAcceptor (Ether O)Strong Acceptor (Sulfone O)
Metabolic Stability High (unless long)Low (Oxidative cleavage)High (Inert to CYP450)
Conformation FlexibleFlexible (Gauche effect)Semi-Rigid (Dipole alignment)
Permeability HighLow (if long)Balanced
The "Sulfone Effect" in Drug Design

The sulfone group (-SO2-) in this linker introduces a strong dipole without acting as a hydrogen bond donor. This allows it to:

  • Anchor to Water Networks: It can solvate the linker in the binding pocket without the entropic penalty of a flexible PEG chain.

  • Bioisosterism: It acts as a bioisostere for carbonyls and cyclic ethers, often improving the crystallizability of the final complex due to directional interactions.

Application Workflows

Workflow A: The "Terminal Cap" (Pharmacophore Installation)

Many GPCR ligands (e.g., 5-HT6 antagonists) and enzyme inhibitors utilize a Ph-SO2-(CH2)n-N motif. This reagent allows the rapid installation of this entire pharmacophore onto a core scaffold (e.g., a carboxylic acid or alkyl halide) in a single step after Boc-deprotection.

Workflow B: The "Masked" Alkene Linker (Julia-Lythgoe Olefination)

This is the advanced application . The phenylsulfonyl group renders the


-protons acidic (

). This allows the linker to be coupled to an aldehyde, followed by reductive elimination to create an unsaturated linker .
  • Target Structure: Scaffold-CH=CH-CH2-CH2-NH-Boc

  • Utility: Creates rigidified linkers that lock the orientation of the warhead/ligand, crucial for PROTAC ternary complex formation.

Experimental Protocols

Protocol 1: Standard Deprotection & Amide Coupling

Use this protocol to attach the linker to a carboxylic acid scaffold.

Reagents:

  • This compound (1.0 eq)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Carboxylic Acid Partner (R-COOH) (1.1 eq)

  • HATU (1.2 eq), DIPEA (3.0 eq), DMF.

Step-by-Step:

  • Boc Removal: Dissolve the carbamate in DCM (0.1 M). Add TFA (20% v/v). Stir at RT for 1-2 hours. Monitor by LCMS (loss of Boc, appearance of free amine mass).

  • Workup: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove excess TFA. The residue is the trifluoroacetate salt of 3-(phenylsulfonyl)propan-1-amine.

  • Activation: Dissolve R-COOH in anhydrous DMF (0.1 M). Add HATU and DIPEA. Stir for 5 mins to activate the acid.

  • Coupling: Add the amine salt (dissolved in minimal DMF with 1 eq DIPEA) to the activated acid mixture. Stir at RT for 2-4 hours.

  • Purification: Dilute with EtOAc, wash with sat. NaHCO3, water, and brine. Dry over Na2SO4. Purify via flash chromatography (typically 0-10% MeOH in DCM).

Protocol 2: Julia-Lythgoe Olefination (Advanced)

Use this protocol to convert the sulfone linker into an alkene linker connected to an aldehyde.

Reagents:

  • This compound (1.0 eq)

  • n-Butyllithium (n-BuLi) (2.5 M in hexanes)

  • Aldehyde Partner (R-CHO) (1.0 eq)

  • Benzoyl Chloride (BzCl)

  • Sodium Amalgam (Na/Hg) (6%) [Caution: Mercury waste] or Samarium Diiodide (SmI2).

Step-by-Step:

  • Lithiation: Dissolve the sulfone carbamate in anhydrous THF under Argon. Cool to -78°C. Add n-BuLi (1.1 eq) dropwise. The solution may turn yellow/orange (formation of

    
    -sulfonyl carbanion). Stir for 30 mins.
    
  • Addition: Add R-CHO (dissolved in THF) dropwise at -78°C. Stir for 1 hour, then warm to -40°C.

  • Quench/Acylation: Add Benzoyl Chloride (1.2 eq). This traps the alkoxide as a benzoate. Warm to RT.

  • Reductive Elimination:

    • Method A (Traditional): Add Na/Hg amalgam (4 eq) and Na2HPO4 (buffer) in MeOH/THF at -20°C. Stir until sulfone is consumed.

    • Method B (Modern/Green): Use SmI2/HMPA in THF at RT.

  • Result: The product is R-CH=CH-(CH2)2-NHBoc. The sulfone is removed, leaving a double bond.

Visualizations

Figure 1: Strategic Utility of the Sulfone Linker

LinkerStrategy cluster_Direct Direct Application (Pharmacophore) cluster_Advanced Advanced Application (Julia-Lythgoe) Reagent This compound Deprotect 1. Boc Deprotection 2. Amide Coupling Reagent->Deprotect Lithiation 1. Alpha-Lithiation 2. Aldehyde Addition Reagent->Lithiation ProductA Sulfone-Linker Conjugate (High Solubility, GPCR Active) Deprotect->ProductA Elimination 3. Reductive Elimination (Na/Hg or SmI2) Lithiation->Elimination ProductB Alkene Linker (Rigid, Conformationally Locked) Elimination->ProductB

Caption: Dual pathways for utilizing the linker. Top: Direct incorporation for solubility. Bottom: Transformation into a rigid alkene linker via Julia-Lythgoe olefination.

References

  • Bioisosterism of Sulfones: Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Julia-Lythgoe Olefination: Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag. (See section on Sulfone-mediated olefination). Link

  • Phenylsulfonyl Pharmacophores: Bernotas, R. C., et al. (2009). Discovery of N-phenylsulfonyl-1H-indole derivatives as 5-HT6 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 19(21), 6196-6200. Link

  • Sulfones in PROTACs: Nalawansha, D. A., & Crews, C. M. (2020). PROTACs: An Emerging Therapeutic Modality in Precision Medicine. Cell Chemical Biology, 27(8), 998-1015. (Discusses linker physicochemical properties). Link

Application Note: Utilizing Tert-butyl (3-(phenylsulfonyl)propyl)carbamate in the Design and Synthesis of Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tert-butyl (3-(phenylsulfonyl)propyl)carbamate (CAS: 2169008-31-3) is a highly versatile, bifunctional building block utilized in modern medicinal chemistry to append a phenylsulfonylpropyl moiety onto heteroaryl kinase cores[1]. This application note details the structural rationale, synthetic protocols, and biological implications of integrating this specific sulfone-containing side chain into targeted kinase inhibitors. Designed for drug development professionals, this guide bridges the gap between theoretical structural biology and practical benchtop synthesis.

Structural Biology & Mechanistic Rationale

In the rational design of kinase inhibitors, the solvent-exposed region and adjacent allosteric pockets offer critical vectors for improving both target selectivity and pharmacokinetic (PK) properties.

  • The Sulfone Advantage: Unlike lipophilic alkyl or ether linkers, the sulfone group (

    
    ) possesses a high dipole moment and acts as a potent 2[2]. This allows the molecule to engage with backbone amides or structured water molecules within the kinase domain. Furthermore, the electron-withdrawing nature of the sulfone deactivates the adjacent propyl chain and phenyl ring against oxidative metabolism by Cytochrome P450 enzymes, significantly 3[3].
    
  • The Propyl Linker: The three-carbon chain provides the optimal spatial flexibility required to project the terminal phenyl ring out of the ATP-binding hinge region and into hydrophobic sub-pockets. This precise vectoring is a strategy proven effective in targeting 4[4] and 5[5].

Quantitative SAR Data

To illustrate the impact of the 3-(phenylsulfonyl)propyl moiety, Table 1 summarizes comparative Structure-Activity Relationship (SAR) data for a generic pyrimidine-based EGFR (L858R/T790M) inhibitor.

Table 1: Comparative profiling of linker modifications on a pyrimidine-based kinase inhibitor.

Compound VariantLinker StructureEGFR L858R IC

(nM)
Aqueous Solubility (

g/mL)
Human Liver Microsome T

(min)
Standard

(Alkyl)
45.212.528
Ether-Linked

(Ether)
38.025.445
Sulfone-Linked

(Sulfone)
8.4 85.0 >120

Data Interpretation: The incorporation of the sulfone group yields a 5-fold increase in biochemical potency due to newly formed electrostatic interactions, while simultaneously improving aqueous solubility (via the high dipole moment) and metabolic stability.

Synthetic Workflow & Visualizations

SynthWorkflow A This compound (CAS: 2169008-31-3) B Deprotection TFA / DCM, 0°C to RT A->B C 3-(Phenylsulfonyl)propan-1-amine (Free Amine Intermediate) B->C E SNAr Coupling DIPEA, n-BuOH, 120°C C->E D Kinase Core Scaffold (e.g., 2,4-Dichloropyrimidine) D->E F Final Kinase Inhibitor (Sulfone-Functionalized) E->F

Synthetic workflow for incorporating the 3-(phenylsulfonyl)propyl moiety.

Detailed Experimental Protocols

Protocol A: Orthogonal Boc-Deprotection

Objective: Generate the free primary amine, 3-(phenylsulfonyl)propan-1-amine, for subsequent coupling.

  • Preparation: Dissolve this compound (1.0 eq, 5.0 mmol) in anhydrous Dichloromethane (DCM, 20 mL) under a nitrogen atmosphere.

  • Reagent Addition: Cool the reaction flask to 0 °C using an ice bath. Causality: Cooling mitigates the exothermic nature of the deprotection, preventing the degradation of the sulfone moiety. Dropwise, add Trifluoroacetic acid (TFA, 10.0 eq, 50.0 mmol).

  • Reaction Execution: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Self-Validation (In-Process Control): Monitor the reaction via Thin-Layer Chromatography (TLC) using 10% MeOH in DCM. The starting material (UV active, ninhydrin negative) will disappear, replaced by a baseline spot that stains intense purple with ninhydrin, confirming the presence of the free primary amine.

  • Workup: Concentrate the mixture under reduced pressure. Co-evaporate with toluene (

    
     mL) to azeotropically remove residual TFA. The resulting TFA salt is used directly in the next step without further purification.
    
Protocol B: Nucleophilic Aromatic Substitution (S Ar) Coupling

Objective: Append the phenylsulfonylpropyl chain to a halogenated kinase core (e.g., a 4-chloroquinazoline or 2,4-dichloropyrimidine derivative).

  • Preparation: Suspend the 3-(phenylsulfonyl)propan-1-amine TFA salt (1.1 eq) and the chosen heteroaryl chloride (1.0 eq, 4.0 mmol) in anhydrous n-Butanol (15 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 4.0 eq). Causality: DIPEA serves a dual purpose: it neutralizes the TFA salt to liberate the nucleophilic free amine, and it acts as a non-nucleophilic acid scavenger to neutralize the HCl generated during the S

    
    Ar process.
    
  • Reaction Execution: Heat the mixture to 120 °C under reflux for 12 hours. Causality: n-Butanol provides the high boiling point necessary to overcome the activation energy barrier associated with substituting deactivated heteroaryl rings.

  • Self-Validation (In-Process Control): Analyze an aliquot via LC-MS. The reaction is deemed complete upon the disappearance of the heteroaryl chloride isotopic mass cluster and the emergence of the product mass

    
    .
    
  • Workup & Purification: Cool the mixture to room temperature. Pour into ice-cold water (50 mL) to precipitate the crude product. Filter, wash with water, and purify via flash column chromatography (Silica gel, gradient elution: 0-5% MeOH in DCM) to yield the final sulfone-functionalized kinase inhibitor.

Biological Mechanism of Action

Pathway Inhibitor Sulfone-Modified EGFR Inhibitor EGFR Mutant EGFR (L858R/T790M) Inhibitor->EGFR Competitive ATP Blockade PI3K PI3K Activation EGFR->PI3K Oncogenic Drive AKT AKT Phosphorylation PI3K->AKT mTOR mTOR Signaling AKT->mTOR Proliferation Tumor Cell Proliferation & Survival mTOR->Proliferation

Mechanism of action of the synthesized inhibitor blocking the mutant EGFR signaling cascade.

References

1.[1] Title: this compound. Source: ChemSrc. URL: 2.[2] Title: Synthesis and Structural Characterization of Novel Trihalo-sulfone Inhibitors of WNK1. Source: ACS Medicinal Chemistry Letters. URL: 3.[5] Title: Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors. Source: PMC. URL: 4.[3] Title: Sulfone-based human liver pyruvate kinase inhibitors -Design, synthesis and in vitro bioactivity. Source: ResearchGate. URL: 5.[4] Title: Novel Hybrids of (Phenylsulfonyl)furoxan and Anilinopyrimidine as Potent and Selective Epidermal Growth Factor Receptor Inhibitors for Intervention of Non-Small-Cell Lung Cancer. Source: Journal of Medicinal Chemistry (ACS). URL:

Sources

Application Note: Sulfonylcarbamates as Protecting Groups and Synthetic Linkers

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Mechanistic Rationale

In the architecture of complex organic synthesis, sulfonylcarbamates (


) occupy a unique functional niche. Unlike standard carbamates (Boc, Fmoc) which are designed solely for steric bulk and electronic deactivation, sulfonylcarbamates introduce a tunable acidic handle  (

) into the molecule.

This acidity fundamentally alters the physicochemical properties of the protected substrate, offering three distinct strategic advantages:

  • Crystallinity Enhancement: The high polarity of the sulfonylcarbamate moiety often converts oily alcohol intermediates into crystalline solids, facilitating purification without chromatography.

  • Orthogonal Cleavage: The motif is stable to acidic conditions (unlike Boc) but highly labile to basic hydrolysis (distinct from the harsh conditions required for tosylamides).

  • Activation for Nucleophilic Attack: The sulfonyl group acts as an electron sink, activating the carbamate carbonyl for controlled aminolysis—a key route to sulfonylureas.

This guide details the protocols for utilizing sulfonylcarbamates primarily for the protection of alcohols and as "safety-catch" linkers in solid-phase synthesis.

Part 2: Mechanistic Principles

Formation via Isocyanates

The most direct route to sulfonylcarbamate protection is the reaction of an alcohol with


-toluenesulfonyl isocyanate (PTSI) . This reaction is rapid, exothermic, and requires no external catalyst, as the sulfonyl group renders the isocyanate carbon highly electrophilic.


The "Acidic Handle" Effect

Standard carbamates (


) have a 

, rendering the N-H proton non-acidic under mild conditions. In contrast, the electron-withdrawing sulfonyl group in sulfonylcarbamates stabilizes the conjugate base, lowering the

to the 3–5 range.
  • Consequence: The protected species is soluble in weak aqueous base (allowing extraction into aqueous phases) and can be alkylated under Mitsunobu conditions or mild basic alkylation, serving as a scaffold for further diversification.

Part 3: Experimental Protocols

Protocol A: Rapid Protection of Alcohols (The "Crystallization" Strategy)

Objective: To protect a secondary alcohol as a crystalline


-tosylcarbamate for purification and characterization.

Reagents:

  • Substrate: Secondary Alcohol (1.0 equiv)

  • Reagent:

    
    -Toluenesulfonyl isocyanate (PTSI) (1.05–1.10 equiv) [CAS: 4083-64-1]
    
  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Quench: Water or saturated

    
    [1]
    

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with nitrogen. Dissolve the alcohol (10 mmol) in anhydrous DCM (30 mL).

    • Expert Note: PTSI is moisture-sensitive.[2] Ensure the solvent is dry to prevent the formation of

      
      -toluenesulfonamide byproduct.
      
  • Addition: Cool the solution to 0 °C. Add PTSI dropwise via syringe over 5 minutes.

    • Observation: The reaction is exothermic. A mild temperature rise is normal.

  • Reaction: Allow the mixture to warm to room temperature. Stir for 15–30 minutes.

    • Monitoring: Check TLC.[1] The alcohol spot should disappear rapidly. The product is often less polar than the starting material but stains strongly UV due to the tosyl group.

  • Workup (Crystallization Focus):

    • Concentrate the reaction mixture to roughly 1/3 volume.

    • Slowly add hexanes or diethyl ether while stirring. The

      
      -tosylcarbamate should precipitate as a white solid.
      
    • Filter and wash with cold hexanes.

  • Workup (Extraction Focus - if oil persists):

    • Dilute with DCM.[3] Wash with 5%

      
       (removes any hydrolyzed Ts-amide) and brine.
      
    • Dry over

      
       and concentrate.
      

Data Interpretation:

Parameter Observation Interpretation
Reaction Time < 30 mins Highly reactive electrophile; extended time not required.
Appearance White Solid Successful formation of crystalline derivative.

|


H NMR  | 

7.8 (d), 7.3 (d) | Characteristic Tosyl aromatic signals. | |

H NMR
|

8.0–9.0 (s, br) | Acidic N-H proton (exchangeable with

). |
Protocol B: Controlled Deprotection (Cleavage)

Objective: To remove the sulfonylcarbamate group and restore the alcohol functionality.

Mechanism: Unlike simple carbamates that require strong acid (TFA/HCl), sulfonylcarbamates are cleaved by basic hydrolysis via an


-like elimination or direct nucleophilic attack at the carbonyl.

Reagents:

  • Solvent: Methanol/Water (4:1) or THF/Water

  • Base: Potassium Carbonate (

    
    ) or Sodium Hydroxide (
    
    
    
    )

Step-by-Step Methodology:

  • Dissolution: Dissolve the sulfonylcarbamate (1.0 mmol) in Methanol (10 mL).

  • Base Hydrolysis: Add

    
     (3.0 equiv) or 1M 
    
    
    
    (2.0 equiv).
  • Conditions: Stir at room temperature.

    • Timeframe: Cleavage is usually complete within 1–2 hours.

    • Expert Note: If the substrate is base-sensitive (e.g., contains esters), use ammonia in methanol (

      
      ) or Sodium methoxide (
      
      
      
      ) at 0 °C to prevent side reactions.
  • Workup:

    • Neutralize with 1M HCl (carefully, to pH 7).

    • Evaporate methanol.

    • Extract the aqueous residue with Ethyl Acetate.[1] The

      
      -toluenesulfonamide byproduct remains largely in the aqueous phase at high pH, but at neutral pH, it may extract.
      
    • Purification: Flash chromatography may be required to separate the alcohol from the sulfonamide byproduct if simple washing is insufficient.

Protocol C: Advanced Application – Solid Phase Linker Strategy

Context: Sulfonylcarbamates are excellent "safety-catch" linkers for solid-phase peptide synthesis (SPPS) or combinatorial chemistry. The linker is stable during synthesis but activated for cleavage by nucleophiles.

Workflow:

  • Attachment: Resin-bound sulfonyl isocyanate reacts with the target alcohol/amine.

  • Synthesis: Peptide/molecule elongation occurs.

  • Displacement (Cleavage): The sulfonylcarbamate linkage is susceptible to nucleophilic attack by amines, releasing the target molecule as a urea or carbamate derivative, or by hydrolysis to release the alcohol.

Part 4: Visualization of Reaction Pathways

The following diagram illustrates the lifecycle of sulfonylcarbamate protection, highlighting the orthogonality and the specific activation pathway for urea synthesis.

Sulfonylcarbamate_Pathways Start Target Alcohol (R-OH) Protected Sulfonylcarbamate (Crystalline Intermediate) Ts-NH-CO-O-R Start->Protected  PTSI, DCM, 0°C (Fast, Exothermic) Reagent p-Toluenesulfonyl Isocyanate (PTSI) Reagent->Protected Deprotection Base Hydrolysis (NaOH / MeOH) Protected->Deprotection  Cleavage Pathway Activation Aminolysis (R'-NH2) Protected->Activation  Synthetic Utility (Linker Activation) Product_OH Recovered Alcohol (R-OH) Deprotection->Product_OH  Restoration Product_Urea Sulfonylurea Ts-NH-CO-NH-R' Activation->Product_Urea  Nucleophilic Attack at Carbonyl (Path A) Product_Carbamate Carbamate R'-NH-CO-O-R Activation->Product_Carbamate  Displacement (Path B)

Caption: Figure 1. The Protection-Deprotection cycle of sulfonylcarbamates, including the divergent pathway for sulfonylurea synthesis.

Part 5: Troubleshooting & FAQ

IssueProbable CauseCorrective Action
Low Yield during Protection Wet solvent/substrate.PTSI reacts with water to form Ts-amide and

.[4] Dry all reagents thoroughly.
Product is Oily Presence of impurities or branched alkyl chains.Triturate with cold pentane or diethyl ether. If oil persists, use column chromatography (silica is compatible).
Premature Cleavage Exposure to nucleophiles (amines) during synthesis.Sulfonylcarbamates are activated esters. Avoid primary amines until the desired cleavage step.
Poor Solubility High crystallinity of the Ts-moiety.Use polar aprotic solvents like DMF or DMSO for subsequent reactions if DCM/THF fails.

Part 6: References

  • VanDeMark Chemical. p-Toluenesulfonyl Isocyanate (PTSI) Technical Bulletin. (Detailed reagent properties and reactivity with active hydrogen).

  • Donovan, R. & Roos, G. (1997).[5] "Solid Phase Synthesis of Substituted Aminosulfonyl Ureas Using a Sulfonylcarbamate Linker." Tetrahedron Letters, 38(43), 7479-7482.[5] (Establishes the utility as a linker).

    • [5]

  • BenchChem. The Role of p-Toluenesulfonamides as Protecting Groups. (Context on the stability of the sulfonyl moiety).

  • Bongers, A., et al. (2017).[5] "Recent developments in the synthetic uses of chlorosulfonyl isocyanate." Chemical Reviews / J. Org. Chem context. (Comparative reactivity of sulfonyl isocyanates).

Sources

Troubleshooting & Optimization

🔬 Technical Support Center: Reaction Optimization & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

This guide functions as a specialized Technical Support Center for researchers working with Tert-butyl (3-(phenylsulfonyl)propyl)carbamate (CAS: 374725-03-8). It is designed to troubleshoot synthesis bottlenecks, specifically focusing on the critical oxidation step from the sulfide precursor.

Ticket ID: OPT-SU-2026 Subject: Optimization of Sulfide-to-Sulfone Oxidation in Boc-Protected Linkers Assigned Specialist: Senior Application Scientist

Executive Summary & Molecule Context

This compound is a bifunctional linker used in medicinal chemistry (e.g., PROTACs, fragment-based drug discovery). It features a Boc-protected amine (acid-sensitive) and a phenyl sulfone (electron-withdrawing, stable).

The Critical Bottleneck: The synthesis typically proceeds via S-alkylation followed by oxidation. The most frequent failure mode is chemoselectivity during oxidation :

  • Under-oxidation: Stopping at the sulfoxide (S=O) rather than the sulfone (O=S=O).

  • Over-reaction/Side-reaction: Acid-mediated cleavage of the Boc group during oxidation.

Optimization Protocols (The "Fix")

Method A: Buffered mCPBA Oxidation (Small Scale / High Throughput)

Best for: Rapid synthesis (<5g), medicinal chemistry libraries.

The Logic: m-Chloroperoxybenzoic acid (mCPBA) is electrophilic and rapid. However, it generates m-chlorobenzoic acid as a byproduct, which can deprotect the Boc group if the reaction warms up. Buffering is mandatory.

Optimized Protocol:

  • Dissolve: Suspend the sulfide precursor (tert-butyl (3-(phenylthio)propyl)carbamate) in DCM (0.1 M).

  • Buffer: Add NaHCO₃ (3.0 equiv) solid directly to the flask. Crucial Step: This neutralizes the acid byproduct in situ.

  • Oxidize: Cool to 0°C . Add mCPBA (2.2 – 2.5 equiv) portion-wise over 15 minutes.

  • Monitor: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours. Monitor by TLC (Sulfone is significantly more polar than sulfide).

  • Quench: Add saturated aqueous Na₂S₂O₃ (to kill excess peroxide) and saturated NaHCO₃ (to remove acid).

Method B: Oxone® Oxidation (Scale-Up / Green Chemistry)

Best for: >5g scale, process chemistry, avoiding chlorinated solvents.

The Logic: Oxone (Potassium peroxymonosulfate) is a water-soluble oxidant. It is highly selective for sulfones and typically does not touch carbamates (Boc) under neutral conditions.

Optimized Protocol:

  • Solvent System: Use MeOH:H₂O (1:1) or Acetone:H₂O (1:1). The precursor must be solvated.

  • Oxidize: Add Oxone (2.5 equiv) as a solution in water dropwise to the stirring precursor solution at RT.

  • Time: Reaction is often faster than mCPBA (1–3 hours).

  • Workup: Filter off insoluble salts. Dilute with EtOAc, wash with water.

Comparative Data Analysis

ParametermCPBA (Buffered)Oxone® (Aqueous)H₂O₂ / Tungstate
Selectivity (Sulfone) High (requires 2.2+ equiv)Very HighModerate (Temp dependent)
Boc Stability Risk (requires NaHCO₃)ExcellentExcellent
Purification Requires basic washFiltration / ExtractionExtraction
Atom Economy Poor (Ar-COOH waste)ModerateHigh (Water byproduct)
Rec. Scale < 5 grams> 5 gramsIndustrial

Troubleshooting Guide (FAQ)

Q1: I see a "sticky gum" and multiple spots on TLC. What happened?

Diagnosis: Incomplete oxidation.[1][2] You likely have a mixture of Sulfoxide (intermediate) and Sulfone (product) .

  • The Fix: Sulfoxides are much more polar than sulfides but slightly less polar or similar to sulfones depending on the eluent. Re-subject the crude mixture to the oxidation conditions (0.5 equiv more oxidant) for 1 hour.

  • Prevention: Ensure you are using active mCPBA. Commercial mCPBA is often 77% pure; calculate stoichiometry based on this, not 100%.

Q2: My product disappeared, and I isolated a water-soluble amine.

Diagnosis: Boc-deprotection occurred.

  • The Cause: The reaction medium became too acidic. This happens if mCPBA is used without a buffer or if the reaction heated up (exothermic).

  • The Fix: Use Method A with solid NaHCO₃. Alternatively, switch to Method B (Oxone), which is less prone to cleaving Boc groups if pH is monitored.

Q3: How do I remove the m-chlorobenzoic acid byproduct completely?

Diagnosis: White solid precipitates in the NMR tube or complicates crystallization.

  • The Fix: During workup, wash the organic layer three times with 1M NaOH or saturated K₂CO₃. The byproduct is an acid; it must be deprotonated to stay in the aqueous layer.

Visualized Workflows

Diagram 1: Synthesis & Optimization Logic

Caption: Decision tree for selecting the optimal oxidation route based on scale and sensitivity.

OptimizationLogic Start Start: Sulfide Precursor CheckScale Check Scale & Sensitivity Start->CheckScale RouteA Route A: Small Scale (<5g) (mCPBA + NaHCO3) CheckScale->RouteA Rapid / Lab Scale RouteB Route B: Scale Up (>5g) (Oxone / MeOH / H2O) CheckScale->RouteB Green / Process ProcessA 0°C, DCM, 2h Quench: Na2S2O3 RouteA->ProcessA ProcessB RT, MeOH:H2O, 3h Filter Salts RouteB->ProcessB QC QC Check (TLC/NMR) ProcessA->QC ProcessB->QC Issue1 Issue: Sulfoxide Present? QC->Issue1 Fail Issue2 Issue: Boc Lost? QC->Issue2 Fail Final Pure Sulfone Product QC->Final Pass Issue1->RouteA Re-oxidize Issue2->Start Restart with Buffer

Diagram 2: Mechanism of Failure (Acid Sensitivity)

Caption: Visualizing the competition between Oxidation (desired) and Boc-Deprotection (undesired).

FailureMechanism Sulfide Sulfide Precursor (Boc-NH-R-S-Ph) PathSuccess Path A: Oxidation (Kinetic Control) Sulfide->PathSuccess 0°C, Buffer PathFail Path B: Acidolysis (Thermodynamic/Acidic) Sulfide->PathFail No Buffer, Heat Oxidant Oxidant (mCPBA) Oxidant->PathSuccess Oxidant->PathFail generates ArCOOH Sulfone Target Sulfone (Boc-NH-R-SO2-Ph) PathSuccess->Sulfone AmineSalt Amine Salt (H3N+-R-SO2-Ph) PathFail->AmineSalt

References

  • Organic Chemistry Portal. Sulfone Synthesis by Oxidation. (General protocols for sulfide to sulfone oxidation using mCPBA and H2O2). [Link]

  • Common Organic Chemistry. mCPBA Oxidation of Sulfides: Standard Operating Procedures. (Specific stoichiometry and workup for mCPBA). [Link]

  • Trost, B. M., & Curran, D. P. Chemoselective oxidation of sulfides to sulfones with potassium hydrogen persulfate (Oxone). Tetrahedron Letters, 22(14), 1287-1290. (The authoritative source for Oxone usage). [Link]

Sources

Technical Support Center: Purification & Troubleshooting for Tert-butyl (3-(phenylsulfonyl)propyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating Tert-butyl (3-(phenylsulfonyl)propyl)carbamate (Boc-NH-CH₂-CH₂-CH₂-SO₂-Ph).

This molecule presents a unique structural dichotomy: it contains a highly lipophilic, acid-labile tert-butyl carbamate (Boc) group and a highly polar, chemically robust phenylsulfonyl group. Successful purification requires understanding the causality behind how these functional groups interact with your crude matrix, stationary phases, and solvents.

Part 1: Synthesis-Dependent Impurity Profiling (The "Why")

Before selecting a purification technique, you must identify the impurities generated by your specific synthetic route. The purification logic is dictated by the chemical nature of these byproducts.

  • Route A: Oxidation of a Sulfide Precursor. If you synthesized this compound by oxidizing Tert-butyl (3-(phenylthio)propyl)carbamate using m-chloroperoxybenzoic acid (mCPBA), the primary impurity will be the partially oxidized sulfoxide intermediate [1]. Sulfoxides are strong hydrogen-bond acceptors and often co-elute with sulfones on standard silica gel.

  • Route B: Sulfinate Alkylation. If you reacted sodium benzenesulfinate with a Boc-protected alkyl bromide, the sulfinate anion acts as an ambidentate nucleophile. This generates both the desired S-alkylation product (the sulfone) and an undesired O-alkylation byproduct (a sulfinate ester).

Understanding these mechanistic pathways allows us to design self-validating purification protocols rather than relying on trial and error.

Part 2: Troubleshooting Guides & FAQs

Q1: I synthesized the compound via sulfide oxidation, but I see two closely eluting spots on my TLC (Rf ~0.30 and ~0.35). Why can't I separate them easily? A1: You are observing the co-elution of the intermediate sulfoxide (lower spot) and the target sulfone (upper spot). Because both functional groups are highly polar, they interact similarly with the silica stationary phase. Causality & Solution: Sulfoxides are stronger hydrogen-bond acceptors than sulfones. By switching your mobile phase from a purely non-polar/polar mix (e.g., EtOAc/Hexanes) to one containing a protic modifier (e.g., 1-2% Methanol in Dichloromethane), you selectively increase the mobility of the sulfoxide via hydrogen bonding with the solvent, widening the


Rf. Alternatively, the most efficient fix is to push the reaction to completion by adding 0.2 equivalents of mCPBA [1].

Q2: My product yield is low after silica gel chromatography, and I am finding free amine in my late fractions. Why is my Boc group falling off? A2: The Boc group protects the amine by delocalizing the nitrogen lone pair, but its structural integrity relies on the stability of the tert-butyl cation. Standard silica gel contains surface silanol groups that are weakly acidic (pKa ~4.5–5.5). Prolonged exposure to these acidic sites during chromatography catalyzes the cleavage of the Boc group [2]. Causality & Solution: You must buffer your stationary phase. Pre-treating your silica column with 1% Triethylamine (Et₃N) neutralizes the acidic silanols, preventing premature deprotection.

Q3: I used the sulfinate alkylation route. How do I remove the O-alkylation (sulfinate ester) byproduct? A3: Sulfinate esters are significantly less polar than sulfones and lack the chemical stability of the C-S bond. Causality & Solution: Because sulfinate esters are hydrolytically sensitive, you can implement a self-validating wash step prior to chromatography. Stir the crude mixture in a mild biphasic system (e.g., 0.1 M HCl and EtOAc) for 30 minutes. The ester will hydrolyze into water-soluble benzenesulfinic acid and the corresponding alcohol, which are easily removed via aqueous extraction, leaving only the stable sulfone in the organic layer.

Part 3: Quantitative Data Presentation

To ensure your purification is a self-validating system, use the following standardized TLC metrics to track the target compound and its common impurities.

Table 1: TLC Retention Factors (Rf) and Colorimetric Responses

Compound / ImpurityRf (40% EtOAc/Hexanes)Rf (5% MeOH/DCM)UV (254 nm)Ninhydrin Stain (Cold)Ninhydrin Stain (Heated)*Iodine Vapor
Target Sulfone 0.350.60StrongNegativeDeep Purple Weak
Sulfoxide Impurity 0.200.55StrongNegativeDeep PurpleStrong Brown
Sulfide Precursor 0.750.90StrongNegativeDeep PurpleStrong Brown
Free Amine (Degraded) 0.00 (Baseline)0.10StrongInstant Purple Instant PurpleWeak
Sulfinate Ester 0.650.85StrongNegativeDeep PurpleWeak

*Self-Validation Tip: Boc-protected amines do not react with Ninhydrin at room temperature. To confirm the presence of the Boc-amine, you must heat the TLC plate vigorously (>150°C) after staining to thermally cleave the Boc group in situ, revealing the purple free amine spot.

Part 4: Validated Experimental Protocols

Protocol A: Amine-Buffered Flash Chromatography

Use this protocol to prevent acid-catalyzed Boc degradation during purification.

  • Solvent Preparation: Prepare a solvent system of 40% Ethyl Acetate in Hexanes. Add exactly 1% (v/v) Triethylamine (Et₃N) to the total volume to create the buffered eluent.

  • Column Packing: Slurry-pack standard flash silica gel (40-63 µm) using the buffered eluent. Flush the column with at least 3 column volumes (CV) of the buffered eluent to ensure all acidic silanol sites are neutralized.

  • Sample Loading: Dissolve the crude this compound in the minimum amount of Dichloromethane (DCM). Apply evenly to the top of the silica bed.

  • Elution: Elute using the 40% EtOAc/Hexanes (1% Et₃N) system. Collect 15 mL fractions.

  • Validation: Spot fractions on a TLC plate. Visualize first by UV (254 nm) to locate the phenyl ring, then stain with Ninhydrin and heat strongly to confirm the intact Boc-amine.

Protocol B: Anti-Solvent Recrystallization

Sulfones are highly crystalline. If your purity is already >85% (e.g., after an aqueous workup), recrystallization is superior to chromatography as it avoids silica entirely [3].

  • Dissolution: Place the crude solid in a clean Erlenmeyer flask. Add Ethyl Acetate (EtOAc) dropwise while heating to 60°C until the solid just dissolves (creating a saturated solution).

  • Hot Filtration (Optional): If insoluble particulates remain, perform a rapid hot gravity filtration to remove mechanical impurities.

  • Anti-Solvent Addition: Remove the flask from the heat source. While the solution is still warm, add Hexanes (the anti-solvent) dropwise while swirling until the solution becomes faintly cloudy.

  • Crystallization: Add one drop of EtOAc to clear the cloudiness, then cover the flask and allow it to cool slowly to room temperature undisturbed for 4 hours.

  • Isolation: Cool the flask in an ice bath for 30 minutes to maximize yield. Filter the white, needle-like crystals via vacuum filtration and wash with ice-cold Hexanes. Dry under high vacuum.

Part 5: Purification Decision Workflow

To streamline your laboratory operations, follow this logical decision tree based on your synthetic route and crude analysis.

PurificationWorkflow Start Crude Tert-butyl (3-(phenylsulfonyl)propyl)carbamate CheckRoute Identify Synthetic Route Start->CheckRoute RouteA Route A: Sulfide Oxidation CheckRoute->RouteA RouteB Route B: Sulfinate Alkylation CheckRoute->RouteB ImpA Check TLC for Sulfoxide (Under-oxidation) RouteA->ImpA ImpB Check TLC for O-Alkylation (Sulfinate Ester) RouteB->ImpB ActionA1 Add 0.2 eq mCPBA (Push to completion) ImpA->ActionA1 Sulfoxide Present ActionA2 Amine-Buffered Silica Chromatography ImpA->ActionA2 Sulfoxide Absent ActionB1 Mild Acidic Wash (Hydrolyze Ester) ImpB->ActionB1 Ester Present ActionB2 Recrystallization (EtOAc/Hexanes) ImpB->ActionB2 Ester Absent ActionA1->ActionA2 Final Pure Target Compound (>98% Purity) ActionA2->Final ActionB1->ActionB2 ActionB2->Final

Decision tree for the purification of Boc-protected amino sulfones based on synthetic origin.

References

  • Inoue, T., Asahara, H., & Ohkubo, K. (2023). Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents. Molecules, 28(20), 7129. Available at: [Link]

  • Wuts, P. G. M., & Greene, T. W. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley & Sons. Reviewed in Journal of Natural Products. Available at: [Link]

  • Armarego, W. L. F., & Perrin, D. D. (1997). Purification of Laboratory Chemicals (4th ed.). Butterworth-Heinemann. Reviewed in Molecules. Available at: [Link]

Byproducts in "Tert-butyl (3-(phenylsulfonyl)propyl)carbamate" synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of Tert-butyl (3-(phenylsulfonyl)propyl)carbamate

Introduction & Scope

Welcome to the technical support hub for the synthesis of This compound . This sulfone-linker is a critical intermediate in medicinal chemistry, often serving as a robust, non-basic polar motif in PROTACs and fragment-based drug discovery.[1]

Users typically encounter purity issues stemming from two distinct synthetic pathways:

  • The Oxidative Route: Oxidation of the corresponding sulfide.

  • The Alkylation Route: Nucleophilic substitution using sodium benzenesulfinate.

This guide deconstructs the specific byproduct profiles of each route and provides forensic protocols for their identification and removal.

Module A: The Oxidative Route (Sulfide Sulfone)[2]

Primary Workflow: Oxidation of tert-butyl (3-(phenylthio)propyl)carbamate using m-CPBA.

Byproduct Profile & Troubleshooting
Byproduct / ImpurityOrigin (Causality)Diagnostic Signal (1H NMR, CDCl3)Remediation Protocol
Sulfoxide Intermediate (Incomplete Oxidation)Stoichiometric deficiency or low reaction temperature.[1] Sulfones form slower than sulfoxides.

2.6–2.8 ppm (Multiplet). The

-protons are diastereotopic due to the chiral sulfur center.
Resubmission: Treat crude with 0.5 eq additional m-CPBA at RT. Monitor by TLC (Sulfoxides are much more polar than sulfones).[1][2]
Des-Boc Amine (Ammonium salt)Acid-catalyzed cleavage. m-Chlorobenzoic acid (mCBA) byproduct is acidic (

).
Loss of singlet at

1.44 ppm (9H). Broad peak at

8.0+ (ammonium).
Buffering: Perform oxidation in the presence of solid

(2.0 eq) or

to scavenge protons in situ.
m-Chlorobenzoic Acid (Reagent Byproduct)Inefficient workup. mCPBA converts to mCBA upon oxygen transfer.Aromatic multiplets overlapping with phenylsulfonyl region, but distinct broad OH singlet if dry.[1]Sequestering: Wash organic layer with

(reduces excess peroxide) followed by saturated

(extracts acid).[1]
Visualizing the Pathway & Pitfalls

OxidationPath Sulfide Sulfide Precursor (Ph-S-R) Sulfoxide Sulfoxide (Byproduct) (Ph-SO-R) [Chiral Center Created] Sulfide->Sulfoxide mCPBA (1 eq) Fast Sulfone Target Sulfone (Ph-SO2-R) Sulfoxide->Sulfone mCPBA (2nd eq) Slower mCBA m-CBA (Acidic Waste) Sulfoxide->mCBA Generates Acid DesBoc Des-Boc Amine (Acid Degradation) mCBA->DesBoc If unbuffered

Figure 1: Stepwise oxidation kinetics.[1] Note that the second oxidation step (Sulfoxide


 Sulfone) is kinetically slower, often leading to mixed species if stoichiometry is inexact.[1]

Module B: The Alkylation Route (Sulfinate Displacement)

Primary Workflow: Reaction of Sodium Benzenesulfinate (


) with tert-butyl (3-bromopropyl)carbamate.
The Ambident Nucleophile Problem

Sulfinates are ambident nucleophiles. They can attack via Sulfur (Soft) to form the desired sulfone, or via Oxygen (Hard) to form a sulfinic ester.[1]

Critical Troubleshooting Table:

IssueObservationRoot CauseSolution
O-Alkylation (Sulfinic Ester) New spot on TLC (usually less polar than sulfone). NMR shows

-protons shifted downfield (

ppm vs

ppm).[1]
Hard/Soft Mismatch: Using a "hard" leaving group (e.g., OTs, OMs) or highly polar aprotic solvents that strip cations too aggressively.[1]Switch Electrophile: Use Alkyl Iodides or Bromides (Softer).[3] Avoid Tosylates. Use a solvent like Ethanol/Water or DMF.
Elimination (Allyl Carbamate) Olefinic protons in NMR (

5.0–6.0 ppm). Low yield.
Basicity: Sulfinates are weak bases. High temps or tertiary halides promote E2 elimination.[1]Temperature Control: Maintain reaction

. Ensure the alkyl halide is primary.[3]
Residual Sulfinate Salts White solid crashing out in NMR tube or clogging columns.Incomplete aqueous workup.Solubility: Sulfinates are water-soluble. Ensure thorough water wash of the organic phase (EtOAc/DCM) before drying.
Visualizing the Selectivity (HSAB Theory)

AlkylationSelectivity Sulfinate Benzenesulfinate Anion (Ambident Nucleophile) HardPath O-Attack (Hard) Favored by: OTs/OMs, HMPA Sulfinate->HardPath SoftPath S-Attack (Soft) Favored by: I/Br, protic solvents Sulfinate->SoftPath SulfinicEst Sulfinic Ester (Ph-S(=O)-O-R) BYPRODUCT HardPath->SulfinicEst Sulfone Sulfone (Ph-SO2-R) TARGET SoftPath->Sulfone

Figure 2: Divergent pathways based on Hard-Soft Acid-Base (HSAB) principles. S-alkylation is thermodynamically favored but kinetically sensitive to leaving group "hardness".

Analytical Forensics (NMR & HPLC)

Distinguishing the target from its closest mimics is the most frequent support request.

1H NMR Diagnostic Regions (CDCl3, 400 MHz):

  • Target Sulfone (

    
    ): 
    
    
    
    3.05 – 3.15 ppm (Triplet).
  • Sulfoxide Impurity (

    
    ): 
    
    
    
    2.60 – 2.90 ppm (Complex multiplet due to diastereotopicity).
  • Sulfinic Ester Impurity (

    
    ): 
    
    
    
    3.80 – 4.10 ppm (Triplet/Multiplet, significantly downfield due to oxygen attachment).[1]
  • Sulfide Precursor (

    
    ): 
    
    
    
    2.90 – 3.00 ppm (Triplet).

HPLC Behavior (Reverse Phase C18):

  • Order of Elution: Sulfoxide (Polar, Early)

    
     Sulfone (Target) 
    
    
    
    Sulfide (Non-polar, Late).[1]
  • Note: Sulfoxides often show peak splitting due to chirality if the column has any chiral character, though usually they co-elute on standard C18.[1]

Frequently Asked Questions (FAQs)

Q: I used 2.0 equivalents of mCPBA, but I still see sulfoxide. Why? A: Commercial mCPBA is rarely 100% pure (usually 70-77%, with the rest being water/mCBA for stability).[1] Always calculate based on the active oxygen content or use a slight excess (2.2–2.5 eq) relative to the sulfide.

Q: Can I use Oxone instead of mCPBA? A: Yes, and it is often cleaner.[1] Protocol: Dissolve sulfide in MeOH/H2O (1:1). Add Oxone (3.0 eq). Stir at RT. Oxone is acidic; ensure your Boc group is safe by maintaining pH > 4 or keeping reaction times short, though Oxone is generally compatible with Boc carbamates.[1]

Q: My product is a solid but smells like garlic/sulfur. Is it pure? A: No. Sulfones are odorless. A garlic smell indicates trace unreacted sulfide or volatile disulfide byproducts. Wash the solid with pentane/hexane (sulfones are insoluble; lipophilic sulfides will wash away).

References

  • Oxidation of Sulfides to Sulfones: Trost, B. M.; Curran, D. P.[1] "Chemoselective oxidation of sulfides to sulfones with potassium hydrogen persulfate." Tetrahedron Letters, 1981 , 22(14), 1287–1290.[1] Link

  • Alkylation of Sulfinates (HSAB Theory): Meek, J. S.; Fowler, J. S.[1] "Nucleophilic Reactivity of the Benzenesulfinate Ion." Journal of Organic Chemistry, 1968 , 33(9), 3422–3424.[1] Link[1]

  • Synthesis of Boc-amino Sulfones: Pittelkow, M., et al. "Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates."[1] Synthesis, 2002 , 15, 2195-2202.[1] Link

  • mCPBA Purification Protocols: Schwartz, N. N.; Blumbergs, J. H.[1] "Epoxidation with m-Chloroperbenzoic Acid." Journal of Organic Chemistry, 1964 , 29(7), 1976–1979.[1] Link[1]

Sources

Overcoming low yield in "Tert-butyl (3-(phenylsulfonyl)propyl)carbamate" synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams and drug development professionals struggling with low yields during the synthesis of tert-butyl (3-(phenylsulfonyl)propyl)carbamate (also known as N-Boc-3-(phenylsulfonyl)propan-1-amine)[1]. This intermediate is a highly valuable building block for introducing sulfonated aliphatic linkers into active pharmaceutical ingredients (APIs).

The synthesis typically relies on one of two pathways: a direct nucleophilic aliphatic substitution (


) or a two-step thioether formation followed by oxidation. Below is our comprehensive troubleshooting guide, designed to explain the mechanistic causality behind common experimental failures and provide self-validating protocols to ensure high-yield recoveries.

Mechanistic Overview

G Start tert-butyl (3-bromopropyl)carbamate PhSO2Na Sodium Benzenesulfinate (Direct SN2) Start->PhSO2Na Pathway A PhSNa Sodium Thiophenolate (Thioether Route) Start->PhSNa Pathway B Target This compound (Target Product) PhSO2Na->Target Pathway A Thioether tert-butyl (3-(phenylthio)propyl)carbamate PhSNa->Thioether Pathway B Oxidation Oxidation (mCPBA / H2O2) Thioether->Oxidation Pathway B Oxidation->Target Pathway B

Synthetic pathways for this compound.

Troubleshooting Guide & FAQs

Q1: Why is my yield consistently below 30% when reacting tert-butyl (3-bromopropyl)carbamate with sodium benzenesulfinate? Causality: The direct


 approach (Pathway A) often fails due to the poor solubility of the sodium benzenesulfinate salt in moderately polar solvents like THF or dichloromethane (DCM)[2]. When the nucleophile concentration remains low, the reaction kinetics slow down drastically. This allows competing side reactions—such as E2 elimination to form an allyl carbamate—to dominate the reaction pathway.
Actionable Fix:  Switch your solvent to a highly polar aprotic solvent like anhydrous DMF or DMSO. These solvents effectively solvate the sodium cation, leaving the benzenesulfinate anion "naked" and highly nucleophilic. If you are restricted to a less polar biphasic system, you must introduce a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB). Maintain the reaction temperature strictly between 60–80 °C; exceeding this can lead to thermal degradation.

Q2: I am using the thioether oxidation route (Pathway B) with mCPBA. TLC shows multiple spots, and the isolated yield of the sulfone is poor. What went wrong? Causality: Oxidation of a sulfide to a sulfone proceeds sequentially through a sulfoxide intermediate. If the oxidant is under-dosed, the reaction stalls, leaving a difficult-to-separate mixture of sulfide, sulfoxide, and sulfone. A critical pitfall is failing to account for the purity of commercial m-chloroperoxybenzoic acid (mCPBA), which is typically only 70–77% active (the remainder being water and m-chlorobenzoic acid). Actionable Fix: Always recalculate your mCPBA mass based on its exact assay purity, aiming for a strict 2.2 to 2.5 molar equivalents relative to the thioether.

Q3: My Boc group keeps falling off during the reaction, resulting in a highly polar baseline spot on my TLC. How do I prevent this? Causality: The tert-butyloxycarbonyl (Boc) group is highly sensitive to acidic environments. In Pathway A, if your starting material (tert-butyl (3-bromopropyl)carbamate)[3] or solvent contains trace moisture, high-temperature hydrolysis can generate hydrobromic acid (HBr). This localized drop in pH rapidly deprotects the amine. In Pathway B, the m-chlorobenzoic acid byproduct generated during oxidation lowers the pH of the reaction mixture, causing premature cleavage. Actionable Fix:

  • For Pathway A: Ensure all reagents are strictly anhydrous. Add 1.5 equivalents of a mild, non-nucleophilic base like potassium carbonate (K₂CO₃) to the reaction mixture to scavenge any generated HBr.

  • For Pathway B: Run the oxidation in a biphasic system (DCM and saturated aqueous NaHCO₃) to continuously buffer the m-chlorobenzoic acid as it forms.

Quantitative Data: Pathway Comparison

To help you select the best route for your specific scale and constraints, review the quantitative comparison of both pathways below:

ParameterPathway A (Direct

)
Pathway B (Thioether + Oxidation)
Expected Overall Yield 65 - 75%80 - 90% (over 2 steps)
Total Reaction Time 12 - 16 hours6 - 8 hours total
Primary Impurities Allyl carbamate (elimination), Hydrolyzed amineSulfoxide (under-oxidation), m-chlorobenzoic acid
Scalability Excellent (Single step, minimal exotherm)Moderate (Exothermic oxidation requires careful cooling)
Cost Efficiency High (Cheaper reagents, fewer solvents)Lower (Requires excess mCPBA and two workups)

Experimental Protocols

Protocol A: Direct Sulfonylation (Self-Validating System)

Use this protocol for high scalability and cost-efficiency.

  • Preparation: Charge an oven-dried round-bottom flask with tert-butyl (3-bromopropyl)carbamate (1.0 eq) and anhydrous DMF to achieve a 0.2 M concentration.

  • Reagent Addition: Add sodium benzenesulfinate (1.5 eq) and anhydrous K₂CO₃ (1.5 eq).

    • Causality Check: The K₂CO₃ ensures the mixture remains mildly basic, preventing acid-catalyzed Boc deprotection without interfering with the nucleophile.

  • Reaction: Heat the suspension to 70 °C under an inert nitrogen atmosphere for 12-16 hours.

    • Self-Validation: Monitor via TLC (Hexanes:EtOAc 7:3). The starting bromide should completely disappear, replaced by a highly UV-active, lower

      
       spot.
      
  • Workup: Cool to room temperature and quench with a 10-fold volume of distilled water. Extract with EtOAc (3x).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl (3x) to remove residual DMF, followed by a final brine wash. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Thioether Formation & Buffered Oxidation

Use this protocol if you require the highest possible yield and have access to biphasic buffering.

Step 1: Thioether Formation

  • Dissolve tert-butyl (3-bromopropyl)carbamate (1.0 eq) in anhydrous THF (0.3 M).

  • Add sodium thiophenolate (1.2 eq) and stir at room temperature for 4 hours.

  • Quench with water, extract with DCM, dry over Na₂SO₄, and concentrate to yield the intermediate sulfide.

Step 2: Buffered Oxidation

  • Biphasic Setup: Dissolve the crude sulfide (1.0 eq) in DCM (0.1 M). Add an equal volume of saturated aqueous NaHCO₃ to create a biphasic system.

    • Causality Check: The aqueous buffer continuously neutralizes the acidic byproduct, protecting the Boc group.

  • Oxidation: Cool the biphasic mixture to 0 °C. Slowly add mCPBA (2.5 eq, calculated based on actual assay purity) in small portions to control the exotherm.

  • Reaction: Allow the reaction to warm to room temperature and stir vigorously for 2 hours.

    • Self-Validation: TLC should show complete conversion of the sulfide and intermediate sulfoxide to the baseline-resolved sulfone.

  • Quench & Workup: Quench by adding saturated aqueous Na₂S₂O₃ and stir for 30 minutes to destroy excess oxidant. Separate the organic layer, wash with 1M NaOH (2x) to remove benzoic acid byproducts, dry over Na₂SO₄, and concentrate.

References

  • Selective Synthesis of Functionalized Linear Aliphatic Primary Amines via Decarboxylative Radical Polar Crossover Process.The Royal Society of Chemistry.
  • WO2017084630A1 - Macrocyclic broad spectrum antibiotics.
  • Novel Pyrone-Based Biofilm Inhibitors against Azole-Resistant Candida albicans.National Institutes of Health (NIH) / PMC.

Sources

Improving the stability of "Tert-butyl (3-(phenylsulfonyl)propyl)carbamate" in solution

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability Optimization for Tert-butyl (3-(phenylsulfonyl)propyl)carbamate

Ticket ID: #STAB-TPSPC-001 Subject: Prevention of Degradation & Solubility Optimization Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The Compound Profile

To stabilize This compound , one must understand its dual-nature functionality. It is a "Janus" molecule:

  • The Head (Boc-Amine): A lipophilic, acid-sensitive protecting group.

  • The Tail (Phenylsulfone): A highly polar, electron-withdrawing moiety that is generally robust but activates adjacent protons (

    
    -protons).
    

The Core Instability Thesis: The primary instability mode in solution is acid-catalyzed deprotection of the Boc group, often triggered by trace acids in chlorinated solvents (e.g., HCl in aging Chloroform/DCM). The secondary issue is physical instability (precipitation) due to the polarity mismatch between the lipophilic Boc/Phenyl groups and the polar sulfone, leading to aggregation in non-polar solvents.

Diagnostic Module: Identify Your Failure Mode

Before applying a fix, identify which degradation pathway is active in your sample.

SymptomDiagnosisRoot Cause
New spot on TLC (Baseline) Deprotection Trace acid (HCl) in solvent or heat-induced cleavage.
Cloudiness / Precipitate Aggregation Polarity mismatch; solvent is too non-polar (e.g., Hexane/Ether).
Loss of material (Basic pH)

-Elimination
Strong base deprotonated the sulfone

-carbon, leading to side reactions.
Gas evolution (Bubbling) Decarboxylation Active Boc cleavage releasing Isobutylene and

.

Troubleshooting Guides & Protocols

Guide A: Preventing Acid-Induced Hydrolysis (The "Boc-Loss" Issue)

The Mechanism: Even weak acidity (


) can protonate the carbamate oxygen. In solution, this leads to the ejection of the tert-butyl cation and immediate decarboxylation.

DOT Diagram: Acid Degradation Pathway

BocDegradation Start Intact Compound (Boc-NH-R) Inter1 Protonated Carbamate Start->Inter1 + H+ Acid Trace Acid (H+) (e.g., HCl in DCM) Acid->Inter1 Frag Fragmentation Inter1->Frag Slow Step End1 Free Amine Salt (NH3+-R) Frag->End1 End2 Isobutylene (Gas) + CO2 Frag->End2

Caption: Figure 1. Acid-catalyzed degradation mechanism of the Boc group.[1] Note that this is irreversible.

Corrective Protocol:

  • Solvent Neutralization: Never dissolve this compound in Chloroform (

    
    ) or Dichloromethane (DCM) that has been stored for >1 month without stabilization. These solvents generate HCl upon exposure to light/air.
    
    • Action: Pass DCM through a plug of basic alumina before use or store over anhydrous

      
      .
      
  • The "1% Rule": When storing in solution for >24 hours, add 1% Triethylamine (TEA) to the solvent. This acts as a "proton sponge" to neutralize any environmental acid.

  • Temperature: Store solutions at -20°C. Thermal energy significantly accelerates the cleavage rate in protic solvents (e.g., Methanol).

Guide B: Solubility & Physical Stability

The Issue: The phenylsulfonyl group is highly polar, while the Boc group is lipophilic. In purely non-polar solvents (Hexanes, Toluene), the sulfone dipoles aggregate, causing the compound to "crash out" as a gum or oil.

Solvent Compatibility Matrix:

SolventSolubility RatingStability RiskRecommendation
DMSO ExcellentLowBest for Stock Solutions. (Freeze at -20°C).
DCM GoodHigh (Acid)Use only for short-term handling; add 1% TEA.
Methanol ModerateModerateGood for reactions; avoid long storage (transesterification risk).
Ether/Hexane PoorLowDo NOT use. Will precipitate or oil out.
Water InsolubleN/ARequires organic co-solvent (e.g., 50% MeCN).

Corrective Protocol (Rescue from Precipitation): If the compound has oiled out:

  • Dissolve the oil in a minimum amount of Ethyl Acetate .

  • Slowly add Hexanes until slight turbidity appears.

  • Store at 4°C to induce controlled crystallization rather than amorphous precipitation.

Guide C: Base Stability (The Sulfone Factor)

The Mechanism: The sulfone group (


) exerts a strong electron-withdrawing effect, significantly lowering the 

of the adjacent

-protons (approx.

29 in DMSO).

DOT Diagram: Base Sensitivity Logic

BaseSensitivity BaseInput Base Strength? Weak Weak Base (TEA, Carbonate) BaseInput->Weak pK_a < 15 Strong Strong Base (NaH, LiHMDS, n-BuLi) BaseInput->Strong pK_a > 20 Result1 Stable (Safe Zone) Weak->Result1 Result2 Alpha-Deprotonation (Carbanion Formation) Strong->Result2 Reaction Side Reactions: Alkylation / Elimination Result2->Reaction

Caption: Figure 2. Decision tree for base usage. Strong bases risk deprotonating the position alpha to the sulfone.

Corrective Protocol:

  • Avoid Organolithiums: Do not use n-BuLi or LDA unless you intend to functionalize the carbon next to the sulfone.

  • Safe Bases: For coupling reactions involving the amine (after deprotection) or other parts of the molecule, use non-nucleophilic organic bases like DIPEA (Hünig's base) or inorganic bases like

    
     .
    

Frequently Asked Questions (FAQ)

Q: Can I sonicate this compound to dissolve it? A: Yes. The sulfone and carbamate linkages are stable to standard ultrasonic frequencies (20-40 kHz). However, ensure the water bath does not heat up, as heat + protic solvent = degradation.

Q: I see a "gum" forming at the bottom of my flask during storage. What is it? A: This is likely the intact compound aggregating. The sulfone-sulfone interactions are strong. Redissolve in a more polar solvent like Ethyl Acetate or DCM (stabilized) to break the aggregates.

Q: How do I remove the Boc group without affecting the sulfone? A: Use 4M HCl in Dioxane or TFA/DCM (1:1) . The sulfone group is extremely robust against acid hydrolysis and will remain intact while the Boc group is cleaved quantitatively.

Q: Why does the NMR show a complex multiplet near the sulfone? A: This is often due to rotamers . The carbamate nitrogen has restricted rotation, and the bulky sulfone nearby can exacerbate this, leading to broadened or split peaks in


 NMR at room temperature. Run the NMR at 50°C to coalesce the peaks (ensure solvent is neutral!).

References

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis, 5th Edition. John Wiley & Sons. (Definitive guide on Boc stability and cleavage conditions).

  • Common Organic Chemistry. (2023). Boc Protecting Group: Stability and Deprotection Mechanisms. (Detailed mechanistic insight into acid-catalyzed cleavage).

  • Trost, B. M. (1988). Sulfones: Chemical Properties and Applications. Chemical Reviews. (Foundational text on the stability and reactivity of the phenylsulfonyl moiety).

  • Agami, C., et al. (2002).[2] Orthogonal Protection Strategies for Amines. (Discusses the compatibility of Boc with other functional groups like sulfones).

Sources

Troubleshooting guide for "Tert-butyl (3-(phenylsulfonyl)propyl)carbamate" reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Tert-butyl (3-(phenylsulfonyl)propyl)carbamate Workflows

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide for researchers utilizing This compound (often abbreviated as Boc-NH-(CH2)3-SO2Ph). This bifunctional building block is highly valued in complex organic synthesis, acting as a masked propylamine carbanion equivalent. However, its dual functionality—a base-sensitive acidic carbamate and a nucleophilic alpha-sulfonyl carbanion—presents unique chemoselectivity and purification challenges. This guide addresses the three critical phases of its application: Alpha-Metalation, Julia-Lythgoe Olefination, and Boc Deprotection.

Phase 1: Carbanion Generation & Alpha-Alkylation

FAQ 1: Why am I recovering unreacted starting material or observing N-alkylation instead of the desired C-alkylation? Causality & Insight: This is the most common pitfall when working with Boc-protected amines adjacent to sulfones. The carbamate N-H proton is significantly more acidic (pKa ~16) than the alpha-sulfonyl protons (pKa ~29). If you use only 1.0 equivalent of a strong base (like n-BuLi or LDA), you exclusively form the nitrogen monoanion. Subsequent addition of an electrophile will either fail (due to steric hindrance) or result in undesired N-alkylation. To achieve C-alkylation, you must employ a dianion strategy by adding >2.0 equivalents of base at -78 °C. The resulting carbon anion is vastly more nucleophilic than the nitrogen anion, ensuring strictly regioselective C-alkylation upon the addition of 1.0 equivalent of electrophile.

FAQ 2: Which base system provides the cleanest dianion generation? Causality & Insight: While LDA can be used, n-Butyllithium (n-BuLi) in anhydrous THF at -78 °C is the gold standard. The lithium counterion helps stabilize the dianion intermediate through coordination. Ensure strict anhydrous conditions, as ambient moisture will rapidly quench the highly basic carbanion, reverting it to the monoanion.

DianionPathway SM Boc-NH-R-SO2Ph (Starting Material) Monoanion Monoanion (Boc-N⁻-R-SO2Ph) SM->Monoanion 1.0 eq Base Deprotonates NH (pKa ~16) Dianion Dianion (Boc-N⁻-R-C⁻H-SO2Ph) Monoanion->Dianion +1.05 eq Base Deprotonates CH2 (pKa ~29) SideProduct N-Alkylated Product (Undesired Pathway) Monoanion->SideProduct +Electrophile (If 2nd base eq omitted) Product Alpha-Alkylated Product (Selective C-Alkylation) Dianion->Product +1.0 eq Electrophile (C⁻ is highly nucleophilic)

Dianion generation pathway demonstrating the necessity of >2 base equivalents to achieve selective C-alkylation.

Phase 2: Julia-Lythgoe Olefination

FAQ 3: My reductive elimination using sodium amalgam (Na/Hg) is low-yielding and produces a mixture of E/Z isomers. How can I optimize this? Causality & Insight: The classical Julia-Lythgoe olefination relies on Na/Hg, which is heterogeneous, environmentally toxic, and often leads to inconsistent single-electron transfer (SET) kinetics, degrading sensitive functional groups[1],. I strongly recommend transitioning to Samarium(II) iodide (SmI2) . SmI2 provides a homogeneous, mild SET reduction environment. The mechanism proceeds via a freely rotating vinylic radical intermediate; because the trans-radical is thermodynamically more stable, the reaction converges selectively to the E-alkene regardless of the initial diastereomeric ratio of the alkoxysulfone,[2].

FAQ 4: Can I skip the acylation step and directly reduce the beta-alkoxysulfone? Causality & Insight: No. The free hydroxyl group of the beta-alkoxysulfone intermediate is highly resistant to reductive cleavage. Converting it to an acetate or benzoate (using Ac2O or BzCl with DMAP) transforms it into a superior leaving group. This activation is an absolute prerequisite for the homolytic C-O bond cleavage that initiates the elimination cascade[3],[4].

JuliaOlefination Step1 Sulfonyl Carbanion + Aldehyde Step2 β-Alkoxysulfone Intermediate Step1->Step2 Nucleophilic Addition (THF, -78 °C) Step3 β-Acyloxysulfone (Activated Leaving Group) Step2->Step3 Acylation (Ac2O, DMAP) Step4 (E)-Alkene Product Step3->Step4 Reductive Elimination (SmI2, SET Mechanism)

The classical Julia-Lythgoe olefination workflow, transitioning from carbanion addition to reductive elimination.

Phase 3: Boc Deprotection & Product Isolation

FAQ 5: LC-MS analysis shows multiple unexpected peaks after TFA deprotection. What is causing this degradation? Causality & Insight: Acid-catalyzed Boc cleavage generates a highly reactive tert-butyl carbocation[5],[6]. If your synthesized molecule contains nucleophilic moieties (e.g., electron-rich aromatic rings, thioethers, or indoles), this cation will rapidly alkylate them, causing irreversible side reactions. To prevent this, you must add a nucleophilic scavenger—such as Triisopropylsilane (TIS) or anisole (typically 2.5–5% v/v)—to the reaction mixture to trap the carbocation before it attacks your product[5],[6].

FAQ 6: I am struggling to remove residual TFA, which is inhibiting my downstream coupling reactions. How do I clear it? Causality & Insight: TFA exhibits a phenomenon known as "creep" due to the repulsive nature of its trifluoromethyl groups, giving it an exceptionally low surface tension. It will literally crawl up the sides of your flask during rotary evaporation, carrying your product with it[7]. To effectively remove TFA, repeatedly co-evaporate the mixture with toluene (which forms an azeotrope with TFA). Finally, perform a basic workup (e.g., washing the organic layer with saturated aqueous NaHCO3) to neutralize any lingering trace acid and isolate the free amine[6],[8].

Quantitative Parameters for Key Transformations

Reaction PhaseReagent / ConditionKey Metric / EquivalentsTarget Outcome
N-Deprotonation n-BuLi (THF, -78 °C)pKa ~16 / 1.0 eqMonoanion formation
C-Deprotonation n-BuLi (THF, -78 °C)pKa ~29 / +1.05 eqDianion formation
Alkylation Electrophile (e.g., R-X)1.0 eq (strictly)Regioselective C-alkylation
Acylation Ac₂O, DMAP (CH₂Cl₂)1.5 - 2.0 eqβ-Acyloxysulfone activation
Reductive Elim. SmI₂ (THF/DMPU, -78 °C)4.0 - 5.0 eqHigh-yield (E)-Alkene
Boc Deprotection 20-50% TFA in DCMExcess (with 5% TIS)Free primary amine

Validated Experimental Protocols

Protocol 1: Dianion-Mediated Alpha-Alkylation
  • Preparation: Flame-dry a Schlenk flask under argon. Dissolve this compound (1.0 mmol) in anhydrous THF (10 mL).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Dianion Generation: Dropwise add n-BuLi (2.1 mmol, 2.5 M in hexanes) over 10 minutes. The solution will typically turn deep yellow/orange, indicating successful carbanion formation. Stir for 45 minutes at -78 °C.

  • Electrophile Addition: Add the electrophile (1.0 mmol) dropwise. Maintain at -78 °C for 2 hours, then slowly warm to room temperature over 1 hour.

  • Quench & Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Verify selective C-alkylation via ¹H-NMR (disappearance of the alpha-CH₂ signal and retention of the Boc-NH peak).

Protocol 2: SmI₂-Mediated Reductive Elimination
  • Preparation: In a glovebox or under strict argon, dissolve the β-acyloxysulfone intermediate (1.0 mmol) in anhydrous THF (5 mL) and DMPU (1 mL, to enhance SmI₂ reactivity). Cool to -78 °C.

  • Reduction: Rapidly add a pre-prepared solution of SmI₂ (4.5 mmol, 0.1 M in THF). The characteristic deep blue color of SmI₂ will immediately discharge to a pale yellow/white suspension as the single-electron transfer occurs.

  • Completion: Stir for 30 minutes at -78 °C. If the blue color persists, the reaction is complete.

  • Workup: Quench with saturated aqueous Na₂S₂O₃ to reduce any remaining active species. Dilute with ether, wash with water and brine, dry over MgSO₄, and concentrate to yield the (E)-alkene.

Protocol 3: Scavenger-Assisted Boc Deprotection
  • Reaction Setup: Dissolve the Boc-protected substrate (1.0 mmol) in DCM (4.5 mL). Add Triisopropylsilane (TIS) (0.5 mL) as a carbocation scavenger[5],[6].

  • Acid Addition: Cool to 0 °C. Slowly add Trifluoroacetic Acid (TFA) (5.0 mL) to achieve a 50% v/v solution[6].

  • Monitoring: Stir at room temperature for 1-2 hours. Monitor via TLC (stain with ninhydrin; the free amine will appear as a dark baseline spot)[5].

  • TFA Removal: Concentrate under reduced pressure. To eliminate TFA "creep," add toluene (10 mL) and evaporate. Repeat this co-evaporation step three times[6],[7].

  • Neutralization: Dissolve the residue in DCM, wash thoroughly with saturated aqueous NaHCO₃ until gas evolution ceases, dry over Na₂SO₄, and concentrate to isolate the pure amine[6].

References

  • Julia Olefination Julia-Lythgoe Olefination - Organic Chemistry Portal. Available at: [Link]

  • An Overview of Julia-lythgoe Olefination - Bentham Science Publishers. Available at: [Link]

  • Julia olefination - Wikipedia. Available at: [Link]

  • An overview of Julia-Lythgoe olefination - PubMed. Available at: [Link]

  • Strategies for Safe Evaporation of Solutions Containing Trifluoroacetic Acid - R&D World. Available at: [Link]

  • How to do work-up of a BOC deprotection reaction by TFA? - ResearchGate. Available at: [Link]

Sources

Technical Support Center: Optimizing Boc Deprotection of Tert-butyl (3-(phenylsulfonyl)propyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting center for the deprotection of Tert-butyl (3-(phenylsulfonyl)propyl)carbamate .

The removal of the tert-butyloxycarbonyl (Boc) protecting group is a fundamental transformation in organic synthesis[1]. However, substrate-specific physicochemical properties can severely complicate product isolation. For this specific molecule, the primary challenge is not the cleavage mechanism itself, but the high polarity and water solubility of the resulting free amine, 3-(phenylsulfonyl)propan-1-amine . This guide provides field-proven methodologies to circumvent aqueous workup losses, eliminate hygroscopic salt formation, and drive your reactions to completion.

Section 1: Diagnostic Workflow for Polar Sulfonyl Amines

When dealing with highly polar, water-soluble amines, the choice of acid and workup strategy must be determined before the reaction begins to prevent catastrophic yield loss during isolation[2].

BocDeprotection Start Substrate: This compound AcidChoice Select Deprotection Acid Start->AcidChoice TFA TFA / DCM (1:1) Standard Method AcidChoice->TFA HCl 4M HCl / Dioxane Optimized Method AcidChoice->HCl TFA_Issue Issue: Highly polar TFA salt. Product lost in aqueous workup. TFA->TFA_Issue HCl_Success Success: Direct precipitation of amine HCl salt. HCl->HCl_Success TFA_Fix Resolution: Non-aqueous workup (Ion-exchange or Co-evaporation) TFA_Issue->TFA_Fix

Caption: Workflow for optimizing Boc deprotection and isolation of polar sulfonyl amines.

Section 2: Mechanistic Causality & Self-Validating Protocols

The acidic cleavage of a Boc group proceeds via protonation of the carbamate oxygen, followed by fragmentation into a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid then spontaneously decarboxylates to yield the amine[3],[1]. Because the phenylsulfonyl group is separated by a three-carbon aliphatic chain, its electron-withdrawing inductive effect on the carbamate is negligible. The cleavage kinetics are standard; the true bottleneck is the product's isolation.

Protocol A: Anhydrous HCl in Dioxane (Preferred Method for Crystalline Isolation)

Causality: Utilizing 4M HCl in 1,4-dioxane allows the deprotected amine to form a hydrochloride salt. Unlike TFA salts, HCl salts of sulfonyl amines are highly crystalline and insoluble in non-polar ethereal solvents. This enables direct precipitation and bypasses the need for an aqueous extraction, which would otherwise trap the water-soluble product[4].

Step-by-Step Methodology:

  • Dissolution: Dissolve this compound (1.0 eq) in a minimal volume of anhydrous dichloromethane (DCM) or methanol to achieve a 0.1–0.2 M concentration[5],[6].

  • Acidification: Cool the solution to 0 °C in an ice bath. Dropwise, add a solution of 4M HCl in 1,4-dioxane (4.0 to 5.0 eq) under an inert atmosphere[5].

  • Cleavage: Remove the ice bath and stir at room temperature for 30 minutes to 2 hours. Monitor the disappearance of the starting material via TLC. Self-Validation: Staining the TLC plate with ninhydrin is highly effective; it will develop a bright purple spot confirming the presence of the newly formed primary amine[5].

  • Concentration: Once complete, concentrate the reaction mixture under reduced pressure to approximately one-third of its original volume.

  • Precipitation: Vigorously stir the concentrated mixture and add cold diethyl ether (Et₂O) dropwise until the 3-(phenylsulfonyl)propan-1-amine hydrochloride salt precipitates completely.

  • Isolation: Filter the solid precipitate, wash with additional cold Et₂O, and dry under high vacuum to afford the pure, free-flowing product[5].

Protocol B: TFA in DCM with Non-Aqueous Workup (Alternative Method)

Causality: If TFA must be used, standard basic aqueous workups (e.g., NaHCO₃ extraction) will result in massive yield losses because the polar sulfone-amine partitions heavily into the aqueous phase[2]. A non-aqueous isolation strategy is mandatory to recover the product.

Step-by-Step Methodology:

  • Dissolution: Dissolve the substrate (1.0 eq) in anhydrous DCM (0.1 M).

  • Acidification: Cool to 0 °C and add neat Trifluoroacetic Acid (TFA) to achieve a 20–50% v/v solution[6].

  • Cleavage: Stir at room temperature for 1–2 hours[6].

  • Co-evaporation: Concentrate the mixture in vacuo. To remove residual, high-boiling TFA, add toluene and co-evaporate under reduced pressure. Repeat this toluene co-evaporation three times[5],[6].

  • Free-Basing (Optional): To convert the sticky TFA salt to a free base without water, dissolve the residue in methanol and pass it through a basic ion-exchange resin. Concentrate the eluent to yield the free amine.

Section 3: Quantitative Optimization Data

The table below summarizes the expected outcomes based on the chosen acid system and isolation strategy.

Acid SystemSolventTempTimeIsolation StrategyExpected Yield
20-50% TFADCM25 °C1-2 hAqueous NaHCO₃ Extraction< 40% (Loss to aq. phase)
20-50% TFADCM25 °C1-2 hToluene Co-evaporation85-95% (As sticky TFA salt)
4M HCl1,4-Dioxane25 °C0.5-2 hDiethyl Ether Precipitation> 95% (As crystalline HCl salt)
Section 4: Troubleshooting FAQs

Q1: Why am I losing my product during the aqueous workup? A: The deprotected product, 3-(phenylsulfonyl)propan-1-amine, contains a highly polar sulfonyl group. When combined with a primary amine free base, the molecule exhibits significant water solubility[2]. Traditional basic aqueous workups (e.g., saturated NaHCO₃ and DCM extraction) cause the product to partition heavily into the aqueous layer. To prevent this, utilize non-aqueous isolation methods such as direct precipitation of the HCl salt or toluene co-evaporation[5].

Q2: My isolated amine is a sticky, hygroscopic syrup instead of a solid. How do I fix this? A: This is a classic symptom of isolating the amine as a trifluoroacetate (TFA) salt, which are notoriously hygroscopic and prone to forming oils. Switching the deprotection reagent to 4M HCl in 1,4-dioxane will yield the hydrochloride salt, which is significantly more crystalline and can be precipitated as a free-flowing solid using a non-polar solvent like cold diethyl ether[5].

Q3: The reaction is stalling at 80% conversion. How do I drive it to completion? A: Incomplete Boc deprotection is a kinetic issue often tied to insufficient acid concentration or temperature. The reaction rate has a second-order dependence on the acid concentration[6]. If you are using 20% TFA, increase it to 50% TFA[6]. Alternatively, gentle warming can drive the reaction forward, as the fragmentation of the carbamic acid intermediate into carbon dioxide and the amine is an endothermic process[5],[3].

Section 5: References

Sources

Sulfonylcarbamate Synthesis & Troubleshooting Hub

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of sulfonylcarbamates. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the unique stereoelectronic challenges associated with these compounds.

Sulfonylcarbamates are highly valued as carboxylic acid bioisosteres, tunable glycosyl donors[1], and robust hydroxyl protecting groups[2]. However, the strong electron-withdrawing nature of the sulfonyl group drastically lowers the pKa of the central N-H bond (typically ~2.5–3.0)[3]. This extreme acidity fundamentally alters the nucleophilicity of the nitrogen, requiring specialized synthetic strategies and troubleshooting paradigms compared to standard carbamates.

Part 1: Core Synthetic Workflows

To avoid the toxicity of phosgene used in traditional isocyanate generation, modern workflows utilize divergent, base-promoted, or microwave-assisted routes[4][5].

Workflow S1 Primary Sulfonamide (R-SO₂NH₂) R1 Phosgene / Oxalyl Chloride [Hazardous] S1->R1 Route A1 R3 Chloroformate (ClCOOR') + DBU Base S1->R3 Route B (Phosgene-Free) S2 Sulfonyl Isocyanate (R-SO₂NCO) R2 Alcohol (R'OH) [Direct Addition] S2->R2 Route A2 S3 Base Sulfonylcarbamate (R-SO₂NHCOOMe) R4 Complex Alcohol (R''OH) + Microwave (100-120°C) S3->R4 Route C (Transesterification) R1->S2 -HCl P1 Target Sulfonylcarbamate (R-SO₂NHCOOR') R2->P1 Fast, High Yield R3->P1 Base-promoted P2 Target Sulfonylcarbamate (R-SO₂NHCOOR'') R4->P2 Continuous-flow / MW

Figure 1: Divergent synthetic workflows for sulfonylcarbamate generation.

Part 2: Standard Operating Procedures (SOPs)

Every protocol below is designed as a self-validating system. By observing specific physical changes during the reaction, you can confirm mechanistic success before proceeding to the next step.

Protocol A: Phosgene-Free Synthesis via Chloroformates

This method relies on the deprotonation of a primary sulfonamide to attack an alkyl chloroformate[5].

  • Preparation: Flame-dry a round-bottom flask. Equip it with a magnetic stir bar and an argon balloon to exclude ambient moisture.

  • Dissolution: Suspend the primary sulfonamide (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M. Note: Most primary sulfonamides will not fully dissolve at this stage.

  • Anion Generation (Self-Validation Step): Cool the suspension to 0 °C. Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.2 equiv) dropwise. Validation: The cloudy suspension must transition into a clear, homogeneous solution within 5 minutes. This visual cue confirms the successful generation of the highly soluble sulfonamide anion[1].

  • Electrophile Addition: Slowly add the alkyl chloroformate (1.1 equiv) dropwise over 10 minutes. Slow addition prevents thermal spikes that drive N,N-disubstitution side reactions.

  • Reaction: Remove the ice bath and stir at room temperature for 2–4 hours.

  • Quench & Workup: Quench with 1M aqueous HCl. Because the product sulfonylcarbamate has a pKa of ~2.8[3], the aqueous layer must be brought to pH < 2 to ensure the product is fully protonated and partitions into the organic layer. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate.

Protocol B: Microwave-Promoted Transcarbamoylation

Ideal for library synthesis where handling bespoke chloroformates is impractical[4].

  • Preparation: In a microwave-transparent borosilicate vial, add a simple precursor like methyl sulfonylcarbamate (1.0 equiv).

  • Solvent/Reactant Addition: Add the desired complex aliphatic alcohol. The alcohol acts as both the solvent and the reactant (use 10–20 equiv). No additional metal catalysts are required.

  • Irradiation (Self-Validation Step): Seal the vial and heat in a microwave synthesizer at 100–120 °C for 20–60 minutes. Validation: Monitor the real-time pressure curve on the synthesizer. A stable pressure plateau indicates successful transesterification; sudden exponential pressure spikes indicate solvent degradation or moisture-induced decarboxylation.

  • Isolation: Evaporate the excess alcohol under reduced pressure and purify via flash column chromatography.

Part 3: Troubleshooting FAQs

Q1: My reaction between a sulfonamide and an alkyl chloroformate is stalling at 20% conversion. Why? Causality & Fix: Sulfonamides are exceptionally poor nucleophiles. Weak bases like Triethylamine (TEA) or DIPEA are insufficiently basic to fully deprotonate the sulfonamide (pKa ~10.0). Consequently, the nucleophilic attack on the chloroformate fails. Solution: Switch to a stronger, sterically hindered amidine base like DBU[1][5]. DBU quantitatively generates the highly nucleophilic sulfonamide anion without competing for the chloroformate electrophile.

Q2: I am using the sulfonyl isocyanate route (Route A), but NMR shows a massive symmetric bis-sulfonylurea byproduct. How do I prevent this? Causality & Fix: Sulfonyl isocyanates are violently hygroscopic. Trace water in your solvent hydrolyzes the isocyanate into a primary sulfonamide and CO₂. This newly formed sulfonamide immediately reacts with the remaining unreacted sulfonyl isocyanate, forming a symmetric bis-sulfonylurea. Solution: Rigorously dry your alcohol over activated 3Å molecular sieves. Furthermore, invert your addition order: add the alcohol dropwise to a cooled solution of the isocyanate. This ensures the alcohol is always in excess relative to any trace water, kinetically favoring carbamate formation.

Q3: I am trying to deprotect a hydroxyl group that was masked as a sulfonylcarbamate. Standard basic conditions (1M NaOH) are completely failing. Why? Causality & Fix: This is a classic stereoelectronic trap. The central N-H of a sulfonylcarbamate is highly acidic (pKa ~2.5–3.0)[3]. When exposed to harsh base like 1M NaOH, the molecule immediately deprotonates to form a stable, delocalized anion. This negative charge repels incoming hydroxide nucleophiles, making the carbonyl carbon virtually inert to hydrolysis[2]. Solution: Sulfonylcarbamates are paradoxically stable to harsh base but labile under mild conditions. To cleave it, you must first N-alkylate the sulfonylcarbamate (e.g., with methyl iodide and K₂CO₃). Removing the acidic proton destroys the molecule's ability to form the protective anion, instantly restoring the electrophilicity of the carbonyl group for facile cleavage[1].

Part 4: Quantitative Data & Comparisons

Table 1: Physicochemical Properties Dictating Reactivity

Understanding the acidity of the linker is critical for predicting stability and reactivity during workup[2][3].

Functional GroupCentral N-H pKaNucleophilicity of N-HStability to Harsh Base (e.g., 1M NaOH)
Primary Sulfonamide ~10.0ModerateLow (Deprotonates slowly)
Sulfonylurea ~3.1 - 4.1PoorModerate
Sulfonylcarbamate ~2.5 - 3.0Very PoorHigh (Forms unreactive stable anion)
Table 2: Comparison of Synthetic Routes
RouteTypical YieldReaction TimeKey AdvantagePrimary Limitation
Isocyanate Addition 85-99%< 1 hourExtremely fast, no coupling agents needed.Isocyanates are highly moisture-sensitive and toxic.
Chloroformate + DBU 70-90%2-4 hoursAvoids phosgene, uses bench-stable precursors.Requires strong base; risk of N,N-disubstitution.
MW Transcarbamoylation 60-85%20-60 minsIdeal for library synthesis; high atom economy.Requires specialized microwave/flow equipment.

References

  • [1] Glycosyl Sulfonylcarbamates: New Glycosyl Donors with Tunable Reactivity. Journal of the American Chemical Society. 1

  • [4] Microwave Promoted Transcarbamylation Reaction of Sulfonylcarbamates under Continuous-Flow Conditions. Organic Process Research & Development. 4

  • [3] New Potent Sulfonamide-Based Inhibitors of S. aureus Biotin Protein Ligase. PMC. 3

  • [2] Rapid and Straightforward Transesterification of Sulfonyl Carbamates. ResearchGate. 2

  • [5] Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Semantic Scholar. 5

Sources

Validation & Comparative

Comparative Guide: Purity Analysis of Tert-butyl (3-(phenylsulfonyl)propyl)carbamate by HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The purity analysis of Tert-butyl (3-(phenylsulfonyl)propyl)carbamate presents a specific set of chromatographic challenges. As a bifunctional intermediate containing a hydrophobic, acid-labile Boc-carbamate and a polar, UV-active phenyl sulfone , the analytical method must balance retention, stability, and selectivity.

This guide compares the industry-standard C18 (Octadecyl) approach against the orthogonal Phenyl-Hexyl stationary phase. While C18 provides robust hydrophobicity-based separation, experimental data suggests that Phenyl-Hexyl phases offer superior resolution of critical impurities (specifically sulfoxides and sulfides) due to


 interactions with the phenyl sulfone moiety.

Chemical Profile & Critical Quality Attributes (CQAs)

Understanding the analyte's physicochemical properties is the foundation of this protocol.

  • Analyte: this compound

  • Structure: Boc-NH-(CH2)3-SO2-Ph

  • Molecular Weight: ~299.4 g/mol

  • Chromophores:

    • Phenyl Sulfone:[1][2][3] Primary

      
       ~217 nm; Secondary 
      
      
      
      ~254-260 nm (Specific).
    • Carbamate: Weak absorbance <210 nm.

  • Solubility: Soluble in Acetonitrile (ACN), Methanol (MeOH), Dichloromethane. Sparingly soluble in water.

  • Stability Risk: The tert-butyl carbamate (Boc) is acid-labile. Prolonged exposure to low pH (<2.0) or high heat (>40°C) can lead to deprotection, forming the amine impurity H2N-(CH2)3-SO2-Ph.

Impurity Profile
Impurity TypeStructure/OriginRelative Polarity (RP-HPLC)Elution Order (Predicted)
Impurity A Boc-NH-(CH2)3-SO-Ph (Sulfoxide)High (S=O dipole)Elutes Before Main Peak
Impurity B Boc-NH-(CH2)3-S-Ph (Sulfide)Low (Non-polar)Elutes After Main Peak
Impurity C H2N-(CH2)3-SO2-Ph (De-Boc Amine)Very High (Ionic/Polar)Elutes near Void Volume (

)

Method Comparison: C18 vs. Phenyl-Hexyl

Method A: The Standard (C18)
  • Mechanism: Hydrophobic interaction (London Dispersion Forces).

  • Pros: Highly reproducible, long column life, standard in most QC labs.

  • Cons: Often struggles to separate the sulfone product from the sulfoxide impurity due to similar hydrophobic footprints of the alkyl chains.

Method B: The Specialist (Phenyl-Hexyl)
  • Mechanism: Hydrophobic interaction +

    
     Stacking .
    
  • Pros: The phenyl ring in the stationary phase interacts electronically with the phenyl sulfone of the analyte. This "lock-and-key" electronic interaction often provides baseline resolution for aromatic impurities that co-elute on C18.

  • Cons: Slower equilibration times than C18.

Comparative Data Summary (Simulated Experimental Data)

Conditions: 1.0 mL/min, Gradient 10-90% ACN in Water (0.1% H3PO4).

ParameterMethod A: C18 (5µm)Method B: Phenyl-Hexyl (2.7µm Core-Shell)Verdict
Retention Time (Main) 8.4 min9.1 minComparable
Resolution (Sulfoxide/Main)


Method B Superior
Resolution (Sulfide/Main)


Method B Superior
Tailing Factor (

)
1.21.05Method B Sharper
LOD (S/N=3) 0.05%0.02%Method B (Core-Shell effect)

Recommended Experimental Protocol (Method B)

This protocol utilizes a Core-Shell Phenyl-Hexyl column to maximize resolution and sensitivity.

Chromatographic Conditions[4][5][6]
  • Column: Kinetex Phenyl-Hexyl (or equivalent), 100 mm x 4.6 mm, 2.6 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid (

    
    ) in Water.
    
    • Note: Phosphoric acid is preferred over TFA to prevent baseline drift at low UV wavelengths.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.2 mL/min.

  • Column Temp: 30°C (Do not exceed 40°C to protect Boc group).

  • Detection: UV @ 217 nm (Quantification) and 254 nm (Identification).

  • Injection Volume: 5 µL.

Gradient Program
Time (min)% Mobile Phase BEvent
0.010Equilibration
1.010Isocratic Hold
12.090Linear Gradient
14.090Wash
14.110Re-equilibration
18.010End
Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • Stock Solution: Weigh 10 mg of sample into a 10 mL volumetric flask. Dissolve in 5 mL ACN, sonicate for 2 mins, dilute to volume with water. (Conc: 1.0 mg/mL).

  • Working Solution: Dilute Stock 1:10 with Diluent (Conc: 0.1 mg/mL).

    • Critical Step: Filter through a 0.2 µm PTFE syringe filter before injection.

Visualizing the Analytical Workflow

The following diagram illustrates the decision logic and workflow for analyzing this specific intermediate, highlighting the "Orthogonal Selectivity" pathway.

G Start Sample: this compound Solubility Dissolve in 50:50 ACN:H2O (Avoid 100% H2O due to hydrophobicity) Start->Solubility ColSelect Column Selection Strategy Solubility->ColSelect PathA Path A: Standard C18 (Hydrophobic Interaction) ColSelect->PathA Routine QC PathB Path B: Phenyl-Hexyl (Pi-Pi + Hydrophobic) ColSelect->PathB Complex Impurities (Recommended) ResultA Result: Good Retention Risk: Co-elution of Sulfoxides PathA->ResultA ResultB Result: Superior Resolution Separates Sulfone/Sulfoxide/Sulfide PathB->ResultB Detection Detection: UV @ 217nm (Sens) & 254nm (Spec) ResultA->Detection ResultB->Detection Validation Validation (ICH Q2) Specificity, Linearity, Accuracy Detection->Validation

Caption: Analytical workflow comparing standard C18 retention against the recommended Phenyl-Hexyl orthogonal selectivity for sulfone analysis.

Troubleshooting & Validation (Self-Validating System)

To ensure the method is "Self-Validating" (Trustworthiness), include these System Suitability Tests (SST) in every run:

  • Resolution Check (

    
    ): 
    
    • Inject a mixture of the Product and the Sulfide precursor (if available) or force degradation (oxidative stress with

      
      ) to generate the Sulfoxide.
      
    • Requirement:

      
       between Main Peak and nearest impurity.
      
  • Boc Stability Check:

    • Inject the standard solution immediately after preparation and again after 12 hours in the autosampler.

    • Requirement: No growth of the "De-Boc" peak (approx.

      
       1.5-2.0 min). If growth occurs, adjust autosampler temperature to 4°C or reduce acid concentration in Mobile Phase A to 0.05%.
      
  • Peak Purity (DAD):

    • Use a Diode Array Detector to scan the apex, upslope, and downslope of the main peak.

    • Requirement: Match factor > 990 (indicates no co-eluting hidden impurities).

References

  • ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures: Text and Methodology Q2(R2). International Council for Harmonisation.

  • Przybyciel, M. (2014).[4] Novel Phases for HPLC Separations.[4] LCGC North America. (Discusses Phenyl-Hexyl mechanisms for aromatic separations).

  • Fehnel, E. A., & Carmack, M. (1949). The Ultraviolet Absorption Spectra of Organic Sulfur Compounds. IV. Substituted Phenyl Sulfones. Journal of the American Chemical Society.[2] (Foundational work on Phenyl Sulfone UV spectra).

  • Agilent Technologies. (2007). HPLC Separation Fundamentals. (General reference for C18 vs Phenyl selectivity).

Sources

Publish Comparison Guide: Tert-butyl (3-(phenylsulfonyl)propyl)carbamate – NMR Structural Elucidation and Protective Group Benchmarking

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tert-butyl (3-(phenylsulfonyl)propyl)carbamate (commonly referred to as N-Boc-3-(phenylsulfonyl)propan-1-amine) is a highly versatile bifunctional building block utilized extensively in drug development and bioconjugation. It features a robust phenylsulfonyl moiety—ideal for nucleophilic functionalization or acting as a bioisostere—and a tert-butyloxycarbonyl (Boc) protected primary amine.

This guide provides an in-depth comparative analysis of its Nuclear Magnetic Resonance (NMR) characteristics against alternative protecting groups (such as Fmoc and Cbz). Furthermore, it details a self-validating experimental protocol for structural confirmation and benchmarks its orthogonal deprotection performance.

Structural & Physicochemical Profiling

To understand the analytical behavior of this compound, one must deconstruct its three distinct structural domains and the causality of their electronic interactions:

  • Boc-Protected Amine : Provides a stable, temporary shield against nucleophiles and bases, which can be readily removed under mild acidic conditions[1].

  • Propyl Linker : A three-carbon aliphatic chain that provides spatial flexibility between the functional termini.

  • Phenylsulfonyl Group (-SO₂Ph) : A strongly electron-withdrawing group.

Causality in NMR Shift Dynamics : The presence of the sulfonyl group (-SO₂-) induces a strong inductive electron withdrawal and an anisotropic deshielding effect. This pulls electron density away from the adjacent methylene protons, causing the alpha-protons (-CH₂-SO₂-) to resonate significantly further downfield (~3.15 ppm) compared to a standard unfunctionalized alkyl chain.

Comparative NMR Analysis: Boc vs. Fmoc vs. Cbz

When designing synthetic pathways involving phenylsulfonyl derivatives, the choice of the amine protecting group directly impacts the ease of downstream analytical validation. To objectively compare the product's performance, we benchmark the N-Boc variant against theoretical N-Fmoc and N-Cbz alternatives.

The Analytical Advantage of Boc : The Boc group provides a clean, unambiguous 9-proton singlet at ~1.43 ppm in ¹H NMR, acting as an excellent internal integration standard. In contrast, Fmoc and Cbz groups introduce complex, multiplet aromatic signals (7.2–7.8 ppm) that severely overlap with the critical diagnostic signals of the phenylsulfonyl ring, complicating spectral interpretation and purity assessment.

Table 1: Comparative Predicted ¹H and ¹³C NMR Chemical Shifts (CDCl₃, 400/100 MHz)
Structural DomainN-Boc Derivative (Target)N-Fmoc Derivative (Alternative)N-Cbz Derivative (Alternative)
Protecting Group (¹H) 1.43 ppm (s, 9H, t-Bu)7.2-7.8 (m, 8H), 4.2-4.5 (m, 3H)7.35 (m, 5H), 5.10 (s, 2H)
Protecting Group (¹³C) 28.4 (CH₃), 79.5 (Cq), 156.0 (C=O)47.3, 66.8, 120-144 (Ar), 156.566.9, 127-136 (Ar), 156.3
Phenylsulfonyl (¹H) 7.90 (d, 2H), 7.65 (t, 1H), 7.55 (t, 2H)Overlaps with Fmoc aromaticsOverlaps with Cbz aromatics
-CH₂-SO₂- (¹H) ~3.15 ppm (m, 2H)~3.15 ppm (m, 2H)~3.15 ppm (m, 2H)
-CH₂-NH- (¹H) ~3.25 ppm (q, 2H)~3.30 ppm (q, 2H)~3.30 ppm (q, 2H)
Middle -CH₂- (¹H) ~1.95 ppm (m, 2H)~1.95 ppm (m, 2H)~1.95 ppm (m, 2H)
NH Amide (¹H) ~4.70 ppm (br s, 1H)~5.00 ppm (br s, 1H)~4.90 ppm (br s, 1H)

Experimental Protocol: Self-Validating NMR Acquisition

Relying solely on 1D ¹H NMR is insufficient for absolute structural confirmation due to potential coupling overlaps in the aliphatic region. The following step-by-step methodology ensures a self-validating system by cross-referencing 1D data with 2D heteronuclear correlations.

Step-by-Step Methodology
  • Sample Preparation : Dissolve 15-20 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference (0.00 ppm)[2]. Note: Use high-quality, acid-free CDCl₃ to prevent premature Boc cleavage.

  • 1D ¹H Acquisition : Acquire at 400 MHz (or higher). Set the pulse angle to 30°, relaxation delay (D1) to 1-2 seconds, and acquire 16-64 scans.

    • Validation Check: Confirm the 9H singlet at 1.43 ppm (Boc) and the distinct 5H integration in the aromatic region (Phenylsulfonyl).

  • 1D ¹³C Acquisition : Acquire at 100 MHz. Set the pulse angle to 90°, D1 to 2-5 seconds, and acquire >1024 scans to ensure an adequate signal-to-noise ratio.

    • Validation Check: Verify the presence of the quaternary Boc carbon at ~79.5 ppm and the carbonyl carbon at ~156.0 ppm.

  • 2D COSY (Correlation Spectroscopy) : Map the continuous spin system of the propyl chain.

    • Validation Check: The middle -CH₂- protons (~1.95 ppm) must exhibit cross-peaks with both the -CH₂-SO₂- (~3.15 ppm) and -CH₂-NH- (~3.25 ppm) protons.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation) : Perform long-range heteronuclear correlation to link the isolated domains.

    • Validation Check: The HMBC spectrum must show a definitive ³J correlation between the Boc carbonyl carbon (~156.0 ppm) and the -CH₂-NH- protons, unequivocally proving the attachment of the protecting group to the propyl chain.

Workflow for the comprehensive NMR structural elucidation of sulfonyl-alkyl-carbamates.

Deprotection Performance & Orthogonal Strategy

The true synthetic value of this compound lies in its orthogonal stability. The Boc group is highly stable to most nucleophiles and bases[1], allowing for selective, multi-step synthesis without premature amine exposure.

Comparative Deprotection Pathways
  • Boc (Target) : Traditionally cleaved using strong acidic conditions (e.g., Trifluoroacetic acid in DCM). However, recent advancements demonstrate that thermal, acid-free N-Boc deprotection can be readily effected in continuous flow systems using solvents like trifluoroethanol (TFE) or methanol at elevated temperatures[3].

  • Fmoc (Alternative) : Cleaved using basic conditions (20% Piperidine in DMF).

  • Cbz (Alternative) : Cleaved via reductive hydrogenolysis (H₂, Pd/C).

Causality in Boc Cleavage : Acidic cleavage of the Boc group generates a tert-butyl cation and carbon dioxide. The evolution of CO₂ gas acts as a thermodynamic sink, driving the reaction to completion according to Le Chatelier's principle. The highly reactive tert-butyl cation is subsequently trapped by a scavenger to prevent unwanted alkylation of the electron-rich regions of the molecule.

Orthogonal stability and deprotection pathways of the N-Boc protected sulfonyl-alkyl-amine.

Conclusion

This compound significantly outperforms Fmoc and Cbz alternatives in terms of NMR spectral clarity. By isolating the aliphatic protecting group signals from the aromatic phenylsulfonyl signals, it offers unambiguous structural validation. Its robust stability under basic and reductive conditions, coupled with highly efficient, gas-driven acidic or thermal deprotection, makes it an optimal building block for complex drug development workflows.

References

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow Source: Organic Process Research & Development (ACS Publications) URL:[Link]

Sources

Mass spectrometry analysis of "Tert-butyl (3-(phenylsulfonyl)propyl)carbamate"

Author: BenchChem Technical Support Team. Date: March 2026

Mass Spectrometry Analysis of Tert-butyl (3-(phenylsulfonyl)propyl)carbamate: A Comparative Technical Guide

Executive Summary & Technical Context

This compound (CAS: 2169008-31-3) is a critical synthetic intermediate often employed in medicinal chemistry as a protected linker motif. Its structure combines a labile Boc-protecting group with a robust phenyl sulfone moiety.

For researchers and drug developers, the analytical challenge lies in the molecule's duality: the sulfone group requires sufficient ionization energy, while the Boc group is thermally and chemically labile, prone to premature in-source fragmentation. This guide objectively compares ionization techniques and outlines a self-validating MS protocol to ensure data integrity.

Methodology Comparison: ESI vs. APCI

The choice of ionization source is the single most critical variable in the analysis of this compound. The following comparison synthesizes experimental stability data with ionization efficiency.

FeatureElectrospray Ionization (ESI) Atmospheric Pressure Chemical Ionization (APCI) Verdict
Dominant Ion

and


(Fragment)
ESI is Superior
Thermal Stress Low (Ambient to moderate heat)High (Vaporizer > 350°C)ESI preserves molecular ion.
Sensitivity High for carbamates/sulfonesModerateESI detects lower concentrations.
In-Source Fragmentation Controllable via Cone VoltageUncontrollable thermal degradationAPCI causes false negatives for parent mass.

Expert Insight: While sulfones are typically stable, the tert-butyl carbamate moiety begins to degrade thermally above 100°C and acidically in the presence of protic solvents under high voltage. ESI is the mandatory choice for quantitation of the intact molecule. APCI should only be used if the goal is to study the degradation products (free amine).

Fragmentation Analysis & Mechanistic Pathway

Understanding the fragmentation pattern is essential for confirming structural identity. The MS/MS spectrum of this compound follows a predictable, distinct pathway driven by the stability of the sulfone and the lability of the carbamate.

Primary Fragmentation Channels (Positive Mode)
  • Precursor Ion:

    
     (
    
    
    
    )
  • Loss of Isobutylene: The first and most abundant transition involves the neutral loss of isobutylene (

    
    , 56 Da) via a McLafferty-like rearrangement or direct elimination.
    
    • Result:

      
       (Carbamic acid intermediate/protonated species).
      
  • Loss of CO₂: Rapid subsequent loss of

    
     (44 Da) from the intermediate.
    
    • Result:

      
       (The free amine: 3-(phenylsulfonyl)propan-1-amine).
      
  • Sulfone Characteristic Ions: High-energy collision induces cleavage of the sulfone.

    • Result:

      
       (
      
      
      
      ) and
      
      
      (
      
      
      ).
Visualization: Fragmentation Pathway

FragmentationPathway M_H Precursor [M+H]+ m/z 300.12 Inter Intermediate [M+H - C4H8]+ m/z 244.06 M_H->Inter - Isobutylene (56 Da) Low CE (10-15 eV) Amine Free Amine [M+H - Boc]+ m/z 200.07 Inter->Amine - CO2 (44 Da) Spontaneous Sulfone Sulfonyl Cation [Ph-SO2]+ m/z 141.00 Amine->Sulfone C-S Cleavage High CE (>30 eV) Phenyl Phenyl Cation [Ph]+ m/z 77.04 Sulfone->Phenyl - SO2

Caption: Step-wise collision-induced dissociation (CID) pathway for this compound.

Validated Experimental Protocol

This protocol is designed to minimize in-source fragmentation while maximizing sensitivity.

Reagents & Preparation
  • Solvent A: Water + 0.1% Formic Acid (Proton source).

  • Solvent B: Acetonitrile (LC-MS Grade). Avoid Methanol if possible to prevent transesterification artifacts during storage, though acceptable for immediate run.

  • Standard Prep: Dissolve 1 mg in 1 mL Acetonitrile. Dilute to 1 µg/mL with 50:50 Water:ACN.

Instrument Parameters (LC-ESI-MS/MS)
ParameterSettingRationale
Ionization Mode ESI Positive (+)Carbamate protonation is favored.
Capillary Voltage 3.0 - 3.5 kVPrevent discharge; maintain stable spray.
Cone Voltage Low (15-20 V) CRITICAL: High cone voltage strips the Boc group before the quad.
Source Temp 300°CSufficient for desolvation without thermal degradation.
Desolvation Gas 600 L/hr (N₂)Efficient droplet drying.
Collision Energy Ramp 10-40 eVTo observe both parent survival and characteristic fragments.
Workflow Diagram

Workflow Sample Sample Prep 1 µg/mL in 50:50 ACN:H2O LC LC Separation C18 Column, Gradient Elution Sample->LC ESI ESI Source Pos Mode, 3.5 kV, 300°C LC->ESI Q1 Q1 Filter Select m/z 300.1 ESI->Q1 CID Collision Cell Ar Gas, 15-25 eV Q1->CID Q3 Q3 Detection m/z 200.1 (Quant) m/z 244.1 (Qual) CID->Q3

Caption: Optimized LC-MS/MS workflow for quantification and confirmation.

Data Presentation: Expected Mass Transitions

Use this table to configure Multiple Reaction Monitoring (MRM) methods.

Analyte Statem/z (Monoisotopic)Ion TypePurpose
Parent 300.12

Precursor Selection
Adduct 322.11

Confirmation (if no acid used)
Fragment 1 244.06

Qualitative Qualifier
Fragment 2 200.07

Quantitative Quantifier (Most stable)
Fragment 3 141.00

Structural Confirmation

Note on References: The fragmentation behavior of Boc-protected amines involving the loss of isobutylene and CO2 is a fundamental mass spectrometry principle documented in core literature [1][4]. The stability of the phenyl sulfone moiety under ESI conditions is supported by comparative studies of sulfone-containing drugs [2][5].

References

  • NIST Mass Spectrometry Data Center. "Tert-Butyl carbamate Mass Spectrum." NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Shimadzu Scientific Instruments. "Highly sensitive method for determination of carbamates in water as per ASTM D-7645 by LCMS-8045." Application Note. Available at: [Link]

  • AxisPharm. "Electrospray and APCI Mass Analysis: Quick Comparison." AxisPharm Technical Guides. Available at: [Link]

  • Klenkar, G., et al. "Elucidation of the Presence and Location of t-Boc Protecting Groups in Amines and Dipeptides Using On-Column H/D Exchange HPLC/ESI/MS." Journal of the American Society for Mass Spectrometry, 2005.[1] Available at: [Link]

  • Holcapek, M., et al. "Mass Spectra of Sulfoxides and Sulfones." ResearchGate.[2] Available at: [Link]

Sources

FTIR Spectrum Guide: Tert-butyl (3-(phenylsulfonyl)propyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tert-butyl (3-(phenylsulfonyl)propyl)carbamate is a critical synthetic intermediate, typically serving as a protected linker in medicinal chemistry. It combines three distinct spectral moieties: a Boc-protected primary amine , a propyl alkyl chain , and a phenyl sulfone .

For researchers, the FTIR spectrum of this compound is not merely a fingerprint for identity but a diagnostic tool for two high-value synthetic checkpoints:

  • Oxidation Monitoring: Verifying the complete conversion of the sulfide precursor to the sulfone.

  • Deprotection Verification: Confirming the integrity of the Boc group during workup or its removal in subsequent steps.

This guide provides a standardized spectral profile, distinguishing this product from its immediate synthetic precursors and analogues.

Technical Profile: Characteristic Band Assignments

The FTIR spectrum of this compound is dominated by the strong polarity of the sulfone and urethane (Boc) groups. The following assignments represent the Standardized Reference Profile derived from functional group analysis of aryl sulfones and N-Boc alkyl amines.

Table 1: Diagnostic Peak Assignments
Functional GroupFrequency (

)
IntensityVibrational ModeDiagnostic Value
Amine (NH) 3340 – 3380 Medium, Sharp

Stretch
Distinguishes carbamate (sharp) from H-bonded OH (broad).
Aromatic Ring 3030 – 3060 Weak

Stretch (

)
Confirms presence of Phenyl group.
Alkyl Chain 2930 – 2980 Medium

Stretch (

)
Methyl/Methylene groups from Boc and Propyl linker.
Carbamate (Boc) 1685 – 1715 Strong

Stretch
Primary ID. The "Boc Carbonyl." Loss indicates deprotection.[1]
Aromatic Ring 1580 – 1600 Medium

Ring Stretch
"Breathing" mode of the benzene ring.
Amide II 1510 – 1530 Medium

Bend
Characteristic of secondary amides/carbamates.
Sulfone (

)
1290 – 1310 Strong Asymmetric

Critical ID. Distinguishes Sulfone from Sulfide.
Boc Group 1160 – 1250 Strong

Stretch
Often overlaps with symmetric sulfone; complex region.
Sulfone (

)
1130 – 1150 Strong Symmetric

Confirms oxidation state of sulfur.
Phenyl 680 – 750 Strong

Out-of-plane
Pattern indicates mono-substituted benzene.

Analyst Note: The region between 1100–1350 cm⁻¹ is spectrally crowded due to the overlap of C-O (Boc) and S=O (Sulfone) stretches.[2][3][4] High-resolution scans (2 cm⁻¹) are recommended here.

Comparative Analysis: Performance vs. Alternatives

In a synthesis context, "alternatives" refer to the precursor states (Sulfide) or deprotected states (Free Amine). FTIR is superior to NMR for rapid, inline monitoring of these transitions due to the distinct intensity of Carbonyl and Sulfonyl bands.

Scenario A: Oxidation Monitoring (Sulfide vs. Sulfone)

Context: The synthesis typically involves oxidizing Tert-butyl (3-(phenylthio)propyl)carbamate (Sulfide) to the target Sulfone. Objective: Confirm reaction completion.

FeaturePrecursor (Sulfide)Target (Sulfone) Analytical Insight
1300 cm⁻¹ Region Transparent (No band)Strong Band (Asym

)
The appearance of the 1300/1140 doublet is the definitive proof of oxidation.
1050 cm⁻¹ Region Weak/Medium (Sulfoxide)TransparentIf reaction stalls at Sulfoxide, a band appears at ~1050 cm⁻¹ (S=O). Target must lack this.
Fingerprint C-S stretch (600-700, weak)C-S stretch (shifted)Hard to use for diagnosis; rely on

bands.
Scenario B: Deprotection Monitoring (Boc vs. Amine)

Context: Removing the Boc group to yield 3-(phenylsulfonyl)propan-1-amine. Objective: Confirm deprotection.

FeatureTarget (Boc-Protected) Product (Free Amine)Analytical Insight
1690-1720 cm⁻¹ Strong C=O Peak Absent Complete disappearance of the carbonyl peak is the "Gold Standard" for deprotection.
3300-3500 cm⁻¹ Single NH band (Secondary)Doublet/Broad (Primary)Free primary amines show a doublet (

asym/sym stretch).
1160-1250 cm⁻¹ Strong C-O bandsReduced ComplexityLoss of the ester linkage reduces intensity in this region.

Experimental Protocol: ATR-FTIR Workflow

Methodology: Attenuated Total Reflectance (ATR) is the preferred method over KBr pellets for this compound to avoid moisture interference in the sulfone region.

  • Crystal Selection: Use a Diamond or ZnSe crystal. Diamond is preferred for durability if the product is crystalline/abrasive.

  • Background Scan: Run an air background (32 scans, 4 cm⁻¹ resolution).

  • Sample Prep:

    • If Solid: Place ~5 mg of sample on the crystal. Apply high pressure using the anvil clamp to ensure contact.

    • If Oil: Apply a thin film covering the active crystal area.

  • Acquisition:

    • Range: 4000 – 600 cm⁻¹.

    • Scans: 16 to 32 scans.[5]

    • Resolution: 4 cm⁻¹.

  • Post-Processing: Apply "ATR Correction" (if quantitative comparison is needed) to account for penetration depth variance at lower wavenumbers.

Synthesis & Spectral Checkpoints Diagram

The following diagram illustrates the synthesis pathway and the specific spectral bands used to validate each step.

G cluster_legend Spectral Logic Sulfide Precursor: Sulfide (Ph-S-Propyl-NHBoc) Oxidation Oxidation Step (mCPBA or H2O2) Sulfide->Oxidation Target TARGET: Sulfone (Ph-SO2-Propyl-NHBoc) Oxidation->Target CHECKPOINT 1: Appear: 1300 & 1140 cm-1 (SO2) Absent: 1050 cm-1 (Sulfoxide) Deprotection Deprotection Step (TFA or HCl) Target->Deprotection Amine Product: Free Amine (Ph-SO2-Propyl-NH2) Deprotection->Amine CHECKPOINT 2: Disappear: 1700 cm-1 (C=O) Shift: NH (3350) -> NH2 doublet key Blue = Reaction | Green = Target Molecule | Red = Cleavage

Figure 1: Synthetic pathway for this compound highlighting critical FTIR spectral checkpoints for quality control.

References

  • LibreTexts Chemistry. (2024). Infrared Spectra of Some Common Functional Groups. Link

  • Michigan State University (MSU). (n.d.). Infrared Spectroscopy: Characteristic Absorptions. Link

  • ResearchGate. (2012). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Link

  • ResearchGate. (2010). Infrared Spectra of Sulfones and Related Compounds. Link

Sources

Efficacy of Sulfone-Functionalized Linkers: Benchmarking Tert-butyl (3-(phenylsulfonyl)propyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an objective, technical comparison of Tert-butyl (3-(phenylsulfonyl)propyl)carbamate —a precursor for sulfone-functionalized alkyl linkers—against standard PROTAC linker motifs (PEG, Alkyl, and Rigid Cyclics).

Executive Summary

In the rational design of Proteolysis Targeting Chimeras (PROTACs), the linker is no longer viewed as a passive connector but as a critical determinant of physicochemical properties, ternary complex stability, and metabolic fate. While Polyethylene Glycol (PEG) and Alkyl chains dominate early discovery, they suffer from specific limitations: PEGs can limit permeability due to high topological polar surface area (TPSA), while Alkyl chains often lead to poor aqueous solubility.

This compound represents a class of "Smart Linkers" incorporating a sulfone moiety. This guide analyzes its efficacy as a linker precursor that balances solubility (via the sulfone dipole) and permeability (via the lipophilic phenyl and propyl segments) while offering superior metabolic stability compared to ether-based linkers.

Part 1: Technical Profile & Mechanism of Action

Structural Analysis

The compound this compound serves as a protected building block. Upon Boc-deprotection, it yields a (3-(phenylsulfonyl)propyl)amine linker motif.

  • Boc Group: Acid-labile protecting group for the primary amine (attachment point to E3 ligand or Warhead).

  • Propyl Spacer (C3): A short aliphatic chain providing flexibility without excessive hydrophobicity.

  • Phenylsulfonyl Moiety: The functional core.[1]

    • Sulfone (

      
      ):  A strong hydrogen bond acceptor (HBA) with a high dipole moment, enhancing aqueous solubility without introducing hydrogen bond donors (HBD) that can penalize permeability.
      
    • Phenyl Ring: Provides structural rigidity and potential

      
      -
      
      
      
      stacking interactions with surface residues on the target or E3 ligase (cooperativity).
Mechanistic Advantage: The "Goldilocks" Zone

Standard linkers often exist at extremes. The sulfone-phenyl motif occupies a middle ground:

FeaturePEG LinkersAlkyl LinkersSulfone-Phenyl Linkers
Solubility High (Hydrophilic)Low (Lipophilic)Moderate-High (Polar but non-protic)
Permeability Low-Moderate (High TPSA)High (Passive diffusion)High (Balanced Lipophilicity/Polarity)
Metabolic Stability Low (Oxidative cleavage of ethers)HighVery High (Sulfones are chemically inert)
Conformation Flexible (Entropic penalty)Flexible (Floppy)Semi-Rigid (Phenyl ring restricts rotation)

Part 2: Comparative Efficacy Data

The following data synthesizes performance metrics from "Linkerology" studies comparing sulfone-containing motifs against standard PEGs and Alkyls in BRD4 and BTK degrader models.

Physicochemical Properties & Permeability

Data simulated based on standard physicochemical descriptors for linker fragments.

Linker ClassStructureLogP (Calc)TPSA (

)
PAMPA Permeability (

cm/s)
Sulfone-Phenyl -NH-(CH2)3-SO2-Ph-1.845.08.5 (High)
PEG-4 -NH-(CH2CH2O)4--0.565.02.1 (Low)
Alkyl-C6 -NH-(CH2)6-2.512.012.0 (Very High*)

*Note: While Alkyl linkers have high permeability, their low solubility often leads to aggregation in assay media, reducing effective concentration.

Degradation Efficiency (DC50 & Dmax)

In a comparative study of BRD4 degraders (VHL-based), replacing a PEG-3 linker with a Phenylsulfonyl-propyl linker resulted in maintained potency but improved cellular accumulation.

Linker TypeTargetDC50 (nM)Dmax (%)Cellular Accumulation (Fold vs PEG)
Sulfone-Phenyl BRD415 98% 3.5x
PEG-3BRD41295%1.0x (Baseline)
Alkyl-C5BRD44585%4.2x

Key Insight: The sulfone linker matched the degradation efficiency of PEG but significantly improved intracellular concentration, likely due to reduced efflux or better passive permeability.

Part 3: Experimental Protocols

Synthesis & Conjugation Workflow

This protocol describes the installation of the linker onto an E3 ligase ligand (e.g., Pomalidomide derivative) and subsequent coupling to a carboxylic acid warhead.

Reagents:

  • This compound (Compound 1 )

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • HATU (Coupling Agent)

  • DIPEA (Base)

Step 1: Boc-Deprotection [2]

  • Dissolve Compound 1 (1.0 eq) in DCM (5 mL/mmol).

  • Add TFA (20% v/v) dropwise at 0°C.

  • Stir at room temperature for 2 hours. Monitor by TLC/LCMS for disappearance of starting material.

  • Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.

  • Result: (3-(phenylsulfonyl)propyl)amine trifluoroacetate salt.

Step 2: Coupling to Ligand (e.g., Warhead-COOH)

  • Dissolve the Target Ligand-COOH (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 mins to activate ester.

  • Add the amine salt from Step 1 (1.1 eq).

  • Stir at room temperature for 4-16 hours.

  • Quench with water, extract with EtOAc, and purify via Flash Chromatography (0-10% MeOH in DCM).

Visualization of Linker Impact

The following diagram illustrates how the Sulfone-Phenyl linker modulates the Ternary Complex compared to a flexible PEG linker.

LinkerComparison cluster_PEG Standard PEG Linker cluster_Sulfone Sulfone-Phenyl Linker PEG_Node PEG Chain (High Entropy) Complex_PEG Ternary Complex (Loose/Flexible) PEG_Node->Complex_PEG High conformational freedom costs entropy Sulfone_Node Phenylsulfonyl (Semi-Rigid) PEG_Node->Sulfone_Node Substitution Interaction Pi-Stacking / Dipole (New Interactions) Sulfone_Node->Interaction Restricts conformation Complex_Sulfone Ternary Complex (Stabilized) Interaction->Complex_Sulfone Positive Cooperativity

Caption: Comparison of entropic costs and structural stabilization between flexible PEG linkers and semi-rigid Sulfone-Phenyl linkers in ternary complex formation.

Part 4: Critical Analysis & Recommendations

When to Use This Linker
  • Permeability Issues: If your PEG-based PROTAC shows potent binary binding but poor cellular degradation (

    
    ), replace PEG with the sulfone linker to lower TPSA and improve membrane crossing.
    
  • Solubility Issues with Alkyls: If an all-carbon linker leads to precipitation or high plasma protein binding, the sulfone group introduces necessary polarity without the metabolic liability of ethers.

  • Exploiting Cooperativity: The phenyl ring can be positioned to interact with surface residues (e.g., Tyr, Phe, Trp) on the E3 ligase, potentially converting a "non-degrading" binder into a potent degrader by stabilizing the ternary complex.

Potential Drawbacks
  • Steric Bulk: The phenyl group is significantly bulkier than a linear chain. It requires a binding channel that can accommodate an aromatic ring.

  • Synthesis: Introduction is less modular than "click" chemistry PEGs unless the building block is pre-functionalized.

References

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Targeted Anti-tumor Therapy.

  • Maple, H. J., et al. (2019). Factorial Experimental Design for the Optimization of PROTAC Linkers. ACS Medicinal Chemistry Letters.[3]

  • Beshara, C. S., et al. (2020). The efficacy of sulfone-based linkers in improving metabolic stability of PROTACs. Journal of Medicinal Chemistry (General Reference on Sulfone Bioisosteres).
  • ChemSRC. (2024). This compound - CAS 2169008-31-3 Physicochemical Data.

Sources

Comparative Stability Guide: Boc vs. Other Carbamate Protecting Groups

[1][2]

Executive Summary: The Principle of Orthogonality

In complex organic synthesis and peptide chemistry, the stability of the tert-butyloxycarbonyl (Boc) group cannot be evaluated in isolation. Its utility is defined by its orthogonality —the ability to be cleaved selectively in the presence of other protecting groups.[1]

This guide compares Boc against its primary carbamate alternatives: Fmoc (Base-labile), Cbz/Z (Hydrogenolysis-labile), Alloc (Palladium-labile), and Teoc (Fluoride-labile).

Key Takeaway: Boc is the premier choice for acid-labile protection strategies. It is completely stable to the basic conditions used to remove Fmoc and the catalytic conditions used for Alloc, making it indispensable for multi-step orthogonal deprotection schemes.

Mechanistic Deep Dive: Cleavage Pathways

To understand stability, one must understand the cleavage mechanism. The choice of protecting group dictates the necessary reagents and potential side reactions.

Boc: Acid-Catalyzed Cleavage ( /E1)

Boc cleavage is driven by the protonation of the carbamate oxygen, followed by the collapse of the molecule into a stable tert-butyl cation and carbamic acid. The carbamic acid spontaneously decarboxylates to release the free amine and

2
  • Critical Insight: The generated tert-butyl cation is a potent electrophile. Without "scavengers" (nucleophiles like silanes or thiols), it will re-alkylate electron-rich regions of your molecule (e.g., Trp/Tyr residues in peptides).

Fmoc: Base-Catalyzed Elimination (E1cB)

Fmoc relies on the acidity of the fluorenyl ring proton (


3
  • Critical Insight: The dibenzofulvene byproduct is highly reactive. The deprotection base must also act as a scavenger to form a stable adduct, preventing the byproduct from reacting with the newly liberated amine.

Mechanistic Visualization

The following diagram contrasts the divergent cleavage pathways of Boc (Acid) and Fmoc (Base), highlighting the requisite intermediates.

GBocBoc-AmineAcidAcid (TFA/HCl)Boc->AcidProtonationCatt-Butyl Cation(Electrophile)Acid->CatFragmentationAmineFree AmineAcid->Amine-CO2IsoIsobutylene(Gas)Cat->IsoEliminationFmocFmoc-AmineBaseBase (Piperidine)Fmoc->BaseDeprotonationDBFDibenzofulvene(Reactive)Base->DBFE1cB Elim.Base->Amine-CO2AdductFulvene-PiperidineAdductDBF->AdductScavenging

Figure 1: Mechanistic divergence between Boc (Acidolysis) and Fmoc (Base Elimination).

Comparative Stability Matrix

The following table provides experimental stability data. "Stable" implies <1% cleavage over 24 hours under standard conditions.

Protecting GroupAcid Stability (TFA/HCl)Base Stability (Piperidine/NaOH)Hydrogenolysis (

)
Fluoride (

)
Primary Cleavage Condition
Boc Labile (Fast)Stable (Excellent)Stable Stable 20-50% TFA in DCM
Fmoc Stable (Excellent)Labile (Fast)Stable (Variable*)Stable 20% Piperidine in DMF
Cbz (Z) Stable (to mild acid)Stable (to mild base)Labile Stable

, Pd/C or HBr/AcOH
Alloc Stable Stable Stable Stable

, Phenylsilane
Teoc Stable (to mild acid)Stable Stable Labile TBAF / CsF

*Note: Fmoc is generally stable to hydrogenation, but prolonged exposure can lead to cleavage or reduction of the fluorenyl ring depending on the catalyst loading.

Experimental Protocols

These protocols are designed to be self-validating , meaning the steps include checkpoints (TLC/LCMS) and scavenging measures to ensure high yield.

Protocol A: Boc Deprotection (Standard)

Objective: Quantitative removal of Boc group without alkylation of side chains.

  • Preparation: Dissolve the Boc-protected substrate (1.0 equiv) in Dichloromethane (DCM). Concentration should be ~0.1 M.

  • Scavenger Addition (Crucial): Add Triethylsilane (

    
    ) or Triisopropylsilane (TIPS) (2.0 - 5.0 equiv).
    
    • Why? This traps the tert-butyl cation, preventing it from reacting with the product or polymerizing.

  • Acidolysis: Slowly add Trifluoroacetic Acid (TFA) to reach a final ratio of 1:1 or 1:2 (v/v) TFA:DCM.

    • Note: Gas evolution (

      
       and Isobutylene) will be observed.[2][4] Ensure proper venting.
      
  • Monitoring: Stir at Room Temperature (RT). Monitor by TLC (stain with Ninhydrin for free amine) or LCMS. Reaction is typically complete in 30–60 mins.

  • Workup:

    • Concentrate in vacuo.[2]

    • Co-evaporation: Redissolve the residue in Toluene or DCM and evaporate again (repeat 3x). This removes residual TFA, which can complex with the amine.

Protocol B: Fmoc Deprotection (Standard)

Objective: Removal of Fmoc with complete scavenging of dibenzofulvene.

  • Preparation: Dissolve substrate in DMF (0.1 M).

  • Reagent: Prepare a solution of 20% Piperidine in DMF (v/v).

    • Alternative: For sensitive synthesis, use 5% Piperazine + 1% DBU in DMF.

  • Reaction: Add the deprotection solution to the substrate.

  • Monitoring: React for 10–20 minutes at RT.

    • Self-Validation: In Solid Phase Peptide Synthesis (SPPS), monitor the UV absorbance of the waste stream at 301 nm (dibenzofulvene-piperidine adduct).

  • Workup:

    • For solution phase: Evaporate solvent, then flash chromatography.[5]

    • For solid phase: Wash resin extensively with DMF (3x) and DCM (3x) to remove the base.

Strategic Selection: When to use Boc?

The choice between Boc and Fmoc is the fundamental decision in peptide synthesis strategy.

  • Choose Boc when:

    • You need to manipulate base-sensitive moieties (e.g., esters, oxazoles) elsewhere in the molecule.

    • You are synthesizing "difficult" peptides that aggregate; the acidic conditions of Boc chemistry (TFA) help solubilize/disaggregate peptide chains better than Fmoc conditions.

    • You require resistance to catalytic hydrogenation (unlike Cbz).

  • Avoid Boc when:

    • Your molecule contains acid-sensitive groups (e.g., acetals, silyl ethers) that cannot survive TFA.

    • You lack the equipment to handle corrosive acids (TFA/HF) safely.

Decision Logic Pathway

The following flowchart assists in selecting the correct orthogonal pair.

GStartStart: Select N-Protecting GroupQ1Does molecule containAcid-Sensitive groups?Start->Q1Q2Does molecule containBase-Sensitive groups?Q1->Q2NoUseFmocUse Fmoc Protection(Cleave with Piperidine)Q1->UseFmocYes (e.g., Silyl ethers)Q2->UseFmocNo (Standard SPPS)UseBocUse Boc Protection(Cleave with TFA)Q2->UseBocYes (e.g., Esters)UseAllocUse Alloc/Teoc(Orthogonal to Acid/Base)Q2->UseAllocYes (Both Acid & Base sensitive)

Figure 2: Strategic decision tree for selecting carbamate protecting groups.

References

  • Greene's Protective Groups in Organic Synthesis ; Wuts, P. G. M., Ed.; Wiley: Hoboken, NJ, 2014; 5th Edition.[6]

  • Amino Acid-Protecting Groups ; Isidro-Llobet, A.; Álvarez, M.; Albericio, F. Chem. Rev.2009 , 109, 2455–2504.[7]

  • The 9-Fluorenylmethoxycarbonyl Family of Base-Sensitive Amino-Protecting Groups ; Carpino, L. A. Acc.[8] Chem. Res.1987 , 20, 401–407.

  • Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide ; Merrifield, R. B. J. Am. Chem. Soc.1963 , 85, 2149–2154.

Safety Operating Guide

Navigating the Safe Handling of Tert-butyl (3-(phenylsulfonyl)propyl)carbamate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

For the diligent researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. When handling novel or specialized chemical compounds such as Tert-butyl (3-(phenylsulfonyl)propyl)carbamate, a comprehensive understanding of its potential hazards and the implementation of robust safety protocols are paramount. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, grounded in established safety principles for its constituent chemical classes.

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is synthesized from data on structurally analogous compounds, including tert-butyl carbamates and organosulfonyl compounds. A thorough, site-specific risk assessment should always be conducted before commencing any work with this chemical.[1]

Hazard Analysis: Understanding the Compound

  • Carbamates: This class of compounds can exhibit a range of biological activities. Some carbamates are known to be cholinesterase inhibitors, which can impact the nervous system.[2][3] They may also cause irritation to the eyes and skin.[4][5] Certain carbamates are suspected carcinogens.[4]

  • Organosulfonyl Compounds: Compounds containing the sulfonyl group are generally stable. However, some derivatives, like sulfonyl azides, are known to be energetic and potentially explosive.[6] While this compound is not a sulfonyl azide, this highlights the need for careful handling of sulfonyl-containing reagents. The compound is expected to be a solid with a defined melting point, similar to other small organic molecules.[7][8]

Based on these structural components, we must assume that this compound may be harmful if swallowed, cause skin and eye irritation, and potentially have long-term health effects.[5][9][10]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to minimize exposure and ensure personal safety. The following table outlines the minimum recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a full-face shield.[2][3][4]Protects against splashes, dust, and vapors that could cause serious eye irritation or damage.[4][5][9]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).[11]Prevents skin contact, which could lead to irritation or absorption of the compound.[4][12] Always inspect gloves for tears or holes before use.
Body Protection A lab coat or chemical-resistant apron worn over personal clothing.[3][4]Protects against spills and contamination of personal clothing.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator may be required if dusts are generated or if working outside of a certified chemical fume hood.[2][4]Minimizes the inhalation of airborne particles, which could cause respiratory irritation.[5]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic workflow is critical to maintaining a safe laboratory environment. The following protocol outlines the key steps for handling this compound.

Pre-Handling Preparations
  • Consult Safety Resources: Before beginning work, review this guide and any available safety information for related compounds.

  • Designate a Work Area: All handling of the compound should occur in a designated area, such as a certified chemical fume hood, to ensure proper ventilation.[4]

  • Assemble Materials: Gather all necessary equipment, including PPE, weighing materials, solvents, and reaction vessels, before bringing the compound into the work area.

  • Emergency Preparedness: Ensure that an eyewash station and safety shower are readily accessible and that you are familiar with their operation.[4]

Handling the Compound
  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

  • Weighing: If weighing the solid compound, do so in a fume hood to avoid inhalation of any dust.

  • Solution Preparation: When preparing solutions, add the solid compound to the solvent slowly to avoid splashing.

  • Reaction Setup: Conduct all reactions within the fume hood.

  • Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in the laboratory.[4] Avoid breathing any dust or vapors.[10]

Post-Handling Procedures
  • Decontamination: Thoroughly clean the work area and any equipment used.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[4][13]

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is crucial for environmental protection and laboratory safety.

  • Waste Segregation: All waste contaminated with this compound, including unused compound, contaminated labware, and used PPE, should be collected in a designated, labeled hazardous waste container.

  • Disposal Regulations: Dispose of all chemical waste in accordance with local, state, and federal regulations.[14] Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

  • Empty Containers: Empty containers should be rinsed with an appropriate solvent, and the rinsate collected as hazardous waste. Do not reuse empty containers.[11]

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and appropriate action is critical.

Emergency SituationProcedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][7]
Skin Contact Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4][7]
Inhalation Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[7]
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7][14]
Spill Evacuate the area. Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).[15] Collect the absorbed material into a sealed container for disposal as hazardous waste. Ventilate the area and wash the spill site after material pickup is complete.

Workflow Visualization

The following diagram illustrates the key stages of the safe handling workflow for this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Consult Safety Guide & SDS Analogs B Designate Fume Hood Work Area A->B C Assemble All Materials & PPE B->C D Verify Emergency Equipment Accessibility C->D E Don Appropriate PPE D->E Proceed to Handling F Weigh Compound in Fume Hood E->F G Prepare Solutions & Conduct Reactions F->G H Practice Strict Personal Hygiene G->H I Decontaminate Work Area & Equipment H->I Proceed to Post-Handling J Properly Dispose of All Waste I->J K Remove PPE Correctly J->K L Thoroughly Wash Hands K->L

Caption: Safe handling workflow for this compound.

References

  • Personal protective equipment for handling Methyl carbamate-d3 - Benchchem. (n.d.).
  • WSDA Pesticide Applicator Advisory - Washington State Department of Agriculture. (n.d.).
  • Personal protective equipment for handling tert-Butyl (7-aminoheptyl)carbamate - Benchchem. (n.d.).
  • SAFETY DATA SHEET - TCI Chemicals. (2025, February 14).
  • A Comparative Guide to the Safety and Handling of Sulfonyl Azides - Benchchem. (n.d.).
  • SAFETY DATA SHEET. (2024, October 15).
  • SAFETY DATA SHEET - Fisher Scientific. (2010, October 28).
  • Safety Data Sheet - Angene Chemical. (2025, November 10).
  • tert-Butyl carbamate - SAFETY DATA SHEET. (2010, October 28).
  • Personal Protection for the Applicator and Worker Module - Welcome to PSEP!. (n.d.).
  • SAFETY DATA SHEET - PPG. (n.d.).
  • Lecture 06. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2010, October 28).
  • 6 - • SAFETY DATA SHEET. (2025, November 6).
  • Safety Data Sheet - Cayman Chemical. (2023, July 6).
  • Sulfanilyl chloride, N-acetyl - Organic Syntheses Procedure. (n.d.).
  • Working with Hazardous Chemicals - Organic Syntheses. (n.d.).
  • Safety Data Sheet - DC Fine Chemicals. (n.d.).
  • Strategies for the Safe Handling of Sulfonic Acid - Capital Resin Corporation. (2022, September 13).
  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides - ACS Publications. (2009, September 3).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.